vitaferro
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
115774-15-7 |
|---|---|
Molecular Formula |
C41H42N4O6 |
Synonyms |
vitaferro |
Origin of Product |
United States |
Fundamental Coordination Chemistry of Iron Ii Species
Theoretical Frameworks of Iron(II) Electron Configuration and Bonding
Iron (Fe) has an atomic number of 26. The electron configuration of a neutral iron atom is [Ar] 3d⁶ 4s². When iron forms the Iron(II) ion (Fe²⁺), it loses the two electrons from the outermost 4s orbital, resulting in an electron configuration of [Ar] 3d⁶ umd.edu. This d⁶ configuration is central to the coordination chemistry of Fe²⁺, as the behavior of these six d electrons in the presence of ligands dictates the complex's properties.
Bonding in Iron(II) complexes can be described using various theoretical frameworks, including Valence Bond Theory (VBT) and Molecular Orbital Theory (MOT). VBT, while providing a simple picture of coordinate covalent bonds formed by the donation of ligand lone pairs into vacant metal orbitals, struggles to fully explain the magnetic and spectroscopic properties of transition metal complexes. For Fe²⁺, with its d⁶ configuration, VBT would often invoke hybridization schemes involving d, s, and p orbitals to accommodate incoming ligands, such as sp³d² hybridization for octahedral complexes.
Molecular Orbital Theory offers a more comprehensive description by considering the interaction of metal atomic orbitals and ligand group orbitals to form molecular orbitals that span the entire complex. In this framework, the interaction between the metal d orbitals and ligand orbitals leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The filling of these molecular orbitals by the metal's d electrons and ligand electrons determines the stability and electronic properties of the complex. For Iron(II), the specific arrangement and energy levels of the d-based molecular orbitals are particularly important, as they are influenced by the nature and geometry of the coordinating ligands.
Ligand Field Theory Applications to Iron(II) Complexes
Ligand Field Theory (LFT) is a powerful model derived from MOT that specifically addresses the effect of ligands on the energy levels of the metal d orbitals in coordination complexes libretexts.orglibretexts.org. In the context of Iron(II) (d⁶), LFT explains the splitting of the five degenerate d orbitals in the presence of a ligand field. The pattern and magnitude of this splitting depend on the geometry of the complex and the nature of the ligands.
For the most common coordination geometry of Fe²⁺, octahedral, the five d orbitals split into two sets: a lower-energy triplet (t₂g) and a higher-energy doublet (eᵍ) libretexts.orgresearchgate.net. The energy difference between these two sets is denoted by the ligand field splitting energy, Δₒ (or 10 Dq). The t₂g set comprises the dxy, dyz, and dxz orbitals, while the eᵍ set consists of the dx²-y² and dz² orbitals libretexts.org.
The magnitude of Δₒ is influenced by the ligand. Strong-field ligands, such as cyanide (CN⁻), cause a large splitting, while weak-field ligands, such as halides or water, cause a small splitting. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting.
For a d⁶ ion like Fe²⁺ in an octahedral field, the six d electrons can occupy the t₂g and eᵍ orbitals in two primary ways, leading to different spin states, as discussed in Section 1.4. LFT provides the framework to understand the energy balance between placing electrons in the higher-energy eᵍ orbitals and pairing electrons in the lower-energy t₂g orbitals.
In geometries other than octahedral, such as tetrahedral or square planar, the d orbitals split differently. For example, in a tetrahedral field, the d orbitals split into a lower-energy doublet (e) and a higher-energy triplet (t₂) libretexts.org. The splitting energy (Δt) in tetrahedral complexes is generally smaller than in octahedral complexes (Δt ≈ 4/9 Δₒ). Square planar complexes, though less common for Fe²⁺ compared to d⁸ ions, exhibit a more complex splitting pattern.
LFT is crucial for interpreting the electronic spectra (color) and magnetic properties of Iron(II) complexes, as these properties are directly related to the energy levels and occupancy of the d orbitals.
Geometric and Electronic Structures of Hexaquoiron(II) and Related Adducts
One of the most fundamental Iron(II) complexes is the hexaaquoiron(II) ion, [Fe(H₂O)₆]²⁺. This complex is typically found when Iron(II) salts dissolve in water hmdb.caontosight.ai. In [Fe(H₂O)₆]²⁺, the Fe²⁺ ion is at the center of an octahedron, coordinated by the oxygen atoms of six water molecules acting as ligands ontosight.aibenchchem.com. The ideal octahedral geometry has O-Fe-O bond angles of 90° and 180°, and equal Fe-O bond lengths. However, distortions from ideal octahedral symmetry can occur due to factors like Jahn-Teller effects (though less pronounced for high-spin d⁶ than for d⁹ or high-spin d⁴) or crystal packing effects benchchem.comresearchgate.net.
The electronic structure of [Fe(H₂O)₆]²⁺ is determined by the interaction of the Fe²⁺ d orbitals with the ligand field created by the six water molecules. Water is considered a weak-field ligand. For a d⁶ ion in a weak octahedral field, the ligand field splitting energy (Δₒ) is smaller than the electron pairing energy (P). This leads to a high-spin configuration, where electrons occupy the orbitals to maximize the number of unpaired electrons according to Hund's rule before pairing occurs libretexts.orgresearchgate.net.
In the high-spin d⁶ configuration, the six electrons are distributed as follows: four electrons occupy the t₂g orbitals (one in each with parallel spins, and one paired in one of the orbitals) and two electrons occupy the eᵍ orbitals (one in each with parallel spins) libretexts.orgresearchgate.net. This results in four unpaired electrons, making high-spin Fe²⁺ complexes paramagnetic libretexts.org.
The Fe-O bond lengths in [Fe(H₂O)₆]²⁺ are typically in the range of 2.0-2.2 Å, characteristic of high-spin Fe²⁺ in an octahedral environment benchchem.com. The relatively larger size of the high-spin Fe²⁺ ion (due to electrons occupying the antibonding eᵍ orbitals) leads to longer metal-ligand bond lengths compared to low-spin Fe²⁺ complexes.
Related adducts of Fe²⁺ involve the coordination of other ligands, which can replace water molecules. The geometry and electronic structure of these adducts depend on the nature of the new ligands and their steric and electronic properties. For example, with strong-field ligands like cyanide (CN⁻), Fe²⁺ forms the hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻. In this case, the large ligand field splitting caused by CN⁻ results in a low-spin d⁶ configuration, where all six electrons are paired in the lower-energy t₂g orbitals, leading to a diamagnetic complex libretexts.org. The Fe-C bond lengths in [Fe(CN)₆]⁴⁻ are shorter than the Fe-O bond lengths in [Fe(H₂O)₆]²⁺, consistent with the smaller size of the low-spin Fe²⁺ ion.
Tetrahedral Fe(II) complexes, such as [FeCl₄]²⁻, are also known, typically with halide ligands which are weak-field ligands libretexts.org. In a tetrahedral field, the d-orbital splitting is smaller than in an octahedral field, and the splitting pattern is inverted (e set lower than t₂ set). For d⁶ in a tetrahedral field, the configuration is (e)⁴(t₂)² with four unpaired electrons, resulting in a high-spin complex.
Spin State Transitions in Iron(II) Coordination Environments
Iron(II) complexes are well-known for exhibiting spin crossover (SCO) phenomena, where the complex can switch reversibly between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light mdpi.comnih.govchinesechemsoc.org. This transition involves a change in the electronic configuration of the Fe²⁺ ion and is accompanied by significant changes in magnetic, optical, and structural properties mdpi.com.
As discussed in Section 1.3, in an octahedral ligand field, the d⁶ configuration of Fe²⁺ can exist in either a high-spin state (t₂g⁴eᵍ², S=2, 4 unpaired electrons) or a low-spin state (t₂g⁶eᵍ⁰, S=0, 0 unpaired electrons) libretexts.orgresearchgate.net. The spin state adopted depends on the relative magnitudes of the ligand field splitting energy (Δₒ) and the electron pairing energy (P).
If Δₒ < P, the high-spin state is favored because it is energetically more favorable to place electrons in the higher-energy eᵍ orbitals unpaired than to pair them in the t₂g orbitals.
If Δₒ > P, the low-spin state is favored because the energy cost of pairing electrons in the t₂g orbitals is less than the energy required to promote electrons to the eᵍ orbitals.
Spin crossover occurs when Δₒ and P are of comparable magnitude, allowing for a relatively small energy difference between the HS and LS states. External stimuli can then tip the energy balance, inducing the transition. For example, increasing temperature can favor the HS state due to its higher entropy (greater number of possible microstates) researchgate.net. Applying pressure can favor the LS state, which typically has shorter metal-ligand bond lengths and thus a smaller volume caltech.edu.
The transition between the HS and LS states involves a change in the metal-ligand bond lengths. The LS state, with electrons paired in the non- or weakly antibonding t₂g orbitals, has shorter bond lengths than the HS state, where electrons occupy the antibonding eᵍ orbitals mdpi.comwarwick.ac.uk. This structural change is an integral part of the spin crossover phenomenon.
Spin crossover complexes have garnered significant interest due to their potential applications in molecular switches, data storage, and sensing mdpi.comchinesechemsoc.org. The ability to switch the spin state, and thus the associated physical properties, makes them promising functional materials.
Thermodynamics of Iron(II) Complex Formation
The formation of Iron(II) complexes in solution is an equilibrium process governed by thermodynamic principles. The stability of a complex is quantified by its stability constant (or formation constant), which is the equilibrium constant for the reaction between the metal ion and the ligands to form the complex wikipedia.orggcnayanangal.com. For the stepwise formation of a complex [FeLₙ]²⁺ from Fe²⁺ and ligand L, the reactions and their corresponding stepwise stability constants (Kₙ) are:
Fe²⁺ + L ⇌ [FeL]²⁺ ; K₁ = [[FeL]²⁺] / ([Fe²⁺][L]) [FeL]²⁺ + L ⇌ [FeL₂]²⁺ ; K₂ = [[FeL₂]²⁺] / ([[FeL]²⁺][L]) ... [FeLₙ₋₁]²⁺ + L ⇌ [FeLₙ]²⁺ ; Kₙ = [[FeLₙ]²⁺] / ([[FeLₙ₋₁]²⁺][L])
Fe²⁺ + nL ⇌ [FeLₙ]²⁺ ; βₙ = [[FeLₙ]²⁺] / ([Fe²⁺][L]ⁿ)
The stability of Iron(II) complexes is influenced by several factors:
Nature of the Ligand: Ligands that are strong Lewis bases and can form strong coordinate bonds with Fe²⁺ lead to more stable complexes. The chelate effect, where ligands with multiple donor atoms form more stable complexes than monodentate ligands, also plays a significant role wikipedia.org. For example, complexes with multidentate ligands like ethylenediamine (B42938) or EDTA are significantly more stable than complexes with comparable monodentate ligands like ammonia.
Nature of the Metal Ion: For a given ligand, the stability of complexes generally follows the Irving-Williams series for divalent transition metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ gcnayanangal.comniscpr.res.in. This order is related to the ionic radius and crystal field stabilization energy.
Solvent Effects: The solvent can significantly impact complex stability by competing with the ligand for coordination sites on the metal ion and by solvating the metal ion and the complex wikipedia.org.
Synthetic Methodologies for Iron Ii Gluconate and Iron Ii Sulfate
Chemical Synthesis Pathways for Iron(II) Gluconate Dihydrate
The synthesis of Iron(II) gluconate dihydrate (FeC₁₂H₂₂O₁₄·2H₂O) can be achieved through several chemical routes, primarily involving the reaction between a source of ferrous ions and a gluconate source.
Reactant Precursor Selection and Stoichiometry
Commonly employed reactant precursors for Iron(II) gluconate synthesis include the reaction between sodium gluconate and iron(II) sulfate (B86663) researchgate.netscispace.comceon.rsscispace.com. Another method involves the reaction of calcium gluconate with ferrous sulfate procurementresource.comgoogle.com. Ferrous chloride and sodium gluconate have also been used as precursors asianpubs.org. A direct reaction between gluconic acid and iron powder is another reported pathway google.comgoogle.com.
When using sodium gluconate and iron(II) sulfate, a molar ratio of 1:2 for iron to gluconate is typically employed, which can be determined using methods like Job's method researchgate.netscispace.comceon.rsscispace.com. This stoichiometric ratio is crucial for the complete reaction and formation of the desired product.
Reaction Condition Optimization (pH, Temperature, Pressure)
Optimization of reaction conditions is vital for maximizing yield and purity of Iron(II) gluconate. Reaction temperatures for the synthesis from sodium gluconate and iron(II) sulfate are often maintained between 70°C and 100°C, with specific studies indicating optimal ranges of 90-100°C or preferably 90-95°C researchgate.netscispace.comgoogle.com. One approach involves starting the reaction at room temperature followed by heating to reflux google.comjustia.com. Another method suggests heating a sodium gluconate solution to 95°C before adding the iron(II) sulfate solution derpharmachemica.com.
The pH of the reaction mixture is another critical parameter. For the reaction between gluconic acid and iron powder, a pH range of 3.8-4.6 is reported, with optimal yields observed between pH 4.1 and 4.5 google.com. Maintaining the appropriate pH helps ensure the ferrous ions remain in the +2 oxidation state and facilitates the formation of the gluconate complex.
While atmospheric pressure is commonly used, some methods involving heating to reflux or higher temperatures may implicitly involve working under elevated pressure in sealed vessels google.comjustia.com. Constant mixing during the reaction is also typically applied to ensure homogeneity and promote reaction completion researchgate.netscispace.com.
Detailed research findings on the impact of pH and temperature on the yield of Iron(II) gluconate from gluconic acid and iron powder are summarized in the table below, illustrating the importance of optimizing these parameters google.com:
| Temperature (°C) | pH | Iron Powder Amount (% of Calcium Gluconate Weight) | Yield (%) |
| 89-100 | 4.5 | Not specified | >75 |
| 90-95 | 4.5 | Not specified | >76 |
| 93 | 3.8-4.6 | Not specified | >75 |
| 93 | 4.1-4.5 | Not specified | >77 |
| 89-100 | 3.8-4.6 | 12-20 | Not specified |
| 90-95 | 4.1-4.5 | 15-16 | Not specified |
Isolation and Purification Techniques
After the synthesis reaction, isolation and purification steps are necessary to obtain high-purity Iron(II) gluconate dihydrate. A common approach involves treating the crude reaction mixture with ion exchange resins to remove unwanted ions, such as Na⁺ and SO₄²⁻ when starting from sodium gluconate and iron(II) sulfate researchgate.netscispace.comceon.rsscispace.com. Acidic resins are used to remove cations like Na⁺, while basic resins are employed to remove anions like SO₄²⁻ ceon.rsscispace.com.
Following ion exchange, the purified solution is often concentrated, for example, by evaporation in a vacuum evaporator researchgate.netscispace.comceon.rsscispace.com. Treatment with an aprotic solvent, such as ethanol, acetone, or methanol, is then performed to precipitate the Iron(II) gluconate researchgate.netscispace.comceon.rsscispace.comderpharmachemica.com. The precipitated solid is subsequently isolated through filtration researchgate.netscispace.comceon.rsscispace.comderpharmachemica.com or centrifugation google.comjustia.com. Drying the isolated solid, often in a desiccator, yields the final product researchgate.netscispace.comceon.rsscispace.com. Other purification methods mentioned include dialysis and ultrafiltration google.comjustia.com.
Production Routes for Hydrated Iron(II) Sulfate (e.g., Heptahydrate)
Hydrated Iron(II) sulfate, most commonly found as the heptahydrate (FeSO₄·7H₂O), is produced on a large scale through various industrial processes.
Industrial Synthesis Processes and Chemical Principles
A primary industrial method for producing Iron(II) sulfate involves the reaction of metallic iron, such as scrap iron or iron filings, or iron oxides with sulfuric acid affinitychemical.comcutm.ac.inepa.govslideshare.nettheasengineers.combio-conferences.orgwikipedia.org. The fundamental chemical principle behind this reaction is the dissolution of iron in dilute sulfuric acid, yielding Iron(II) sulfate and hydrogen gas:
Fe (s) + H₂SO₄ (aq) → FeSO₄ (aq) + H₂ (g) cutm.ac.intheasengineers.combio-conferences.orgwikipedia.org
In some industrial settings, particularly when using iron-containing wastes, oxygen can also be involved in the reaction:
Fe + H₂SO₄ + 1/2 O₂ → FeSO₄ + H₂O bio-conferences.org
Large quantities of Iron(II) sulfate are also generated as a significant byproduct of the steel pickling process, where steel is treated with sulfuric acid to remove oxide layers affinitychemical.comepa.govwikipedia.orgatamankimya.com. Another substantial source is the production of titanium dioxide from ilmenite (B1198559) (FeTiO₃) via the sulfate process, which yields Iron(II) sulfate as a byproduct affinitychemical.comepa.govwikipedia.orgatamankimya.comresearchgate.netmdpi.com. The reaction in this process involves the digestion of ilmenite with sulfuric acid:
FeTiO₃ (s) + 2H₂SO₄ (aq) → TiOSO₄ (aq) + FeSO₄ (aq) + 2H₂O (l) affinitychemical.com
Oxidation of pyrite (B73398) (FeS₂) is also mentioned as a commercial preparation method for ferrous sulfate wikipedia.org.
Crystallization Kinetics and Polymorphism
Crystallization is a crucial step in the production of hydrated Iron(II) sulfate, allowing for the isolation of the solid product from solution. Iron(II) sulfate exists in various hydrated forms, with the heptahydrate (FeSO₄·7H₂O) being the most common and stable at typical temperatures slideshare.netchemimpex.com. Other hydrated forms, such as the tetrahydrate (FeSO₄·4H₂O) and monohydrate (FeSO₄·H₂O), can be formed depending on temperature and humidity conditions, particularly during dehydration processes atamankimya.commdpi.com.
The crystallization process often involves cooling or evaporation of Iron(II) sulfate solutions cutm.ac.inbio-conferences.orggoogle.comnih.gov. Cooling crystallization is a common technique, and the process conditions, such as cooling rate and temperature, influence crystal formation nih.govresearchgate.net. For instance, Iron(II) sulfate heptahydrate can be isolated by cooling solutions to temperatures between -5°C and 10°C, or by evaporation followed by cooling to 20-25°C bio-conferences.org. Converting Iron(II) sulfate monohydrate to the heptahydrate can be achieved by adding excess water in a crystallization reactor at specific temperatures and residence times to promote optimal crystal formation google.com.
Crystallization kinetics, including nucleation and crystal growth rates, play a significant role in determining the size, shape, and purity of the resulting crystals researchgate.net. Factors such as supersaturation, cooling rate, and the presence of impurities can influence these kinetics researchgate.netiwaponline.com.
Anhydrous Iron(II) sulfate (FeSO₄) exhibits polymorphism, existing in at least two crystalline forms: a low-temperature α-form (orthorhombic, Cmcm) and a high-temperature β-form (orthorhombic, Pnma) researchgate.netscielo.br. The β-form is isotypic with CuSO₄ structure researchgate.net. While the heptahydrate is the most common form, the existence of different hydrated states and the polymorphism of the anhydrous form highlight the complexity of the solid-state chemistry of Iron(II) sulfate. The dehydration of FeSO₄·7H₂O in a nitrogen atmosphere, for example, proceeds through intermediate hydrated forms before forming the anhydrous compound at temperatures above 225°C mdpi.com.
Data Table: Dehydration of Iron(II) Sulfate Heptahydrate in Nitrogen Atmosphere mdpi.com
| Hydrate (B1144303) Form | Temperature Range (°C) |
| FeSO₄·7H₂O | Room Temperature |
| FeSO₄·4H₂O | Starts at Room Temp |
| FeSO₄·H₂O | ~150 |
| FeSO₄ (anhydrous) | >225 |
Green Chemistry Approaches in Iron(II) Salt Synthesis
Green chemistry principles aim to minimize environmental impact and promote sustainability in chemical processes scielo.br. In the context of iron(II) salt synthesis, green chemistry approaches often focus on using environmentally friendly reagents, reducing waste generation, and employing less hazardous conditions.
For iron(II) gluconate synthesis, while traditional methods involve chemical reactions and purification steps, research is exploring greener routes, particularly for the synthesis of nanoparticles. One study describes a green synthesis of iron(II) gluconate complex nanoparticles using ferrous chloride and sodium gluconate, employing an aqueous extract of Cataranthus roseus leaves as a capping and reducing agent researchgate.netasianpubs.org. This plant-mediated synthesis aligns with green chemistry by utilizing natural, renewable resources and avoiding harsh chemicals scielo.brresearchgate.net. Plant extracts contain various water-soluble substances like polyphenols, which can act as stabilizing and reducing agents in nanoparticle synthesis nih.gov.
In the synthesis of iron(II) sulfate, utilizing waste materials as a source of iron aligns with green chemistry principles by promoting resource efficiency and waste reduction bio-conferences.orgcore.ac.uk. For example, ferrous sulfate can be prepared from iron-containing industrial waste or scrap iron slideshare.netbio-conferences.orgcore.ac.uk. A simple acid leaching method using waste condensed milk cans, which contain a significant amount of iron, has been successfully employed to produce ferrous sulfate crystals core.ac.uk. This method involves leaching the iron content with sulfuric acid followed by crystallization core.ac.uk.
Furthermore, iron(II) sulfate itself can act as a green reducing agent in certain synthesis processes, such as the synthesis of gold nanoparticles acs.orgresearchgate.net. Using iron(II) sulfate in this context leverages the reducing power of the Fe²⁺ ion in a more environmentally benign way compared to other reducing agents acs.orgresearchgate.net. Ferrous sulfate has also been explored as a simple, effective, and environmentally friendly catalyst in the synthesis of heterocycles, demonstrating its versatility in green organic synthesis wisdomlib.org. This use highlights its non-corrosive nature and availability as sustainable attributes wisdomlib.org.
Scale-Up Considerations in Iron(II) Compound Synthesis
Scaling up the synthesis of iron(II) gluconate and iron(II) sulfate from laboratory to industrial scale involves addressing several critical factors to ensure efficiency, purity, consistency, and safety.
For both compounds, maintaining the iron in the +2 oxidation state is a significant challenge during scale-up due to the ease of oxidation of Fe²⁺ to Fe³⁺ in the presence of oxygen, especially at neutral or higher pH sciencemadness.orgnih.gov. This oxidation can lead to the formation of undesirable iron(III) impurities, affecting the purity and quality of the final product. Strategies to mitigate oxidation during scale-up include conducting reactions under an inert atmosphere (such as nitrogen), controlling the pH to be slightly acidic (e.g., pH 3.5 to 4.5 for ferrous gluconate), and potentially using stabilizers like glycerin nih.gov. Rapid filtration and drying techniques are also crucial to minimize exposure to air sciencemadness.orgbio-conferences.org.
In the synthesis of iron(II) gluconate from sodium gluconate and iron(II) sulfate, the removal of the sodium sulfate by-product is essential for obtaining high purity. On a larger scale, ion exchange chromatography, while effective in the lab, might be costly and generate significant amounts of spent resin. Alternative separation techniques that are more amenable to large-scale operation, such as selective crystallization or membrane filtration, might need to be explored and optimized. The method involving the direct reaction of gluconic acid with iron powder is reported to have advantages in terms of less waste discharge, which is beneficial for scale-up google.com.
For iron(II) sulfate production, particularly from the reaction of iron with sulfuric acid or from industrial by-products, managing the reaction kinetics and heat dissipation on a large scale is important. Controlling the temperature during the reaction is necessary to ensure efficient dissolution of iron without promoting excessive side reactions or oxidation bio-conferences.org. The purification of ferrous sulfate obtained from industrial waste streams, such as pickle liquor, requires effective methods to remove various impurities present in the raw material bio-conferences.orgcore.ac.uk. Crystallization is a key step in obtaining the solid product, and optimizing parameters like concentration, cooling rate, and crystal separation techniques is vital for achieving desired crystal size, morphology, and purity on a large scale sciencemadness.orgbio-conferences.org. The stability of ferrous sulfate crystals during storage and handling on a large scale also needs consideration, as they can effloresce or oxidize sciencemadness.orgcrystalverse.com. Proper packaging and storage conditions are necessary to maintain product quality.
The choice of raw materials and their purity also becomes more critical at scale. Using consistent and relatively pure sources of iron and gluconic acid or gluconates is important for reproducible synthesis. When utilizing waste materials, implementing robust pre-treatment and purification steps is essential to handle variations in composition and impurity levels bio-conferences.orgcore.ac.uk.
Advanced Characterization Techniques for Iron Ii Complexes
Spectroscopic Analysis of Iron(II) Coordination
Spectroscopic methods are powerful tools for probing the local environment and electronic structure of the iron(II) center within a complex.
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a highly sensitive technique for determining the oxidation state, spin state, and local symmetry of iron ions in a compound. The technique relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei. Key parameters obtained from a Mössbauer spectrum include the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting.
The isomer shift provides information about the electron density at the iron nucleus, which is influenced by the oxidation state and the nature of the ligands. Iron(II) compounds typically exhibit larger isomer shifts compared to iron(III) compounds due to the additional d electron shielding the s electrons. scielo.br The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing insights into the symmetry of the iron environment. High-spin iron(II) (d⁶, S=2) often exhibits significant quadrupole splitting due to the asymmetric distribution of the d electrons, while low-spin iron(II) (d⁶, S=0) with a more symmetric electron distribution typically shows a smaller or zero quadrupole splitting. scielo.br Magnetic hyperfine splitting occurs in the presence of a magnetic field at the nucleus, which can be either internally generated by the electron spin or externally applied, and is indicative of paramagnetic species.
Electron Paramagnetic Resonance (EPR) Studies of Iron(II)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. While high-spin iron(II) (d⁶, S=2) is a non-Kramers ion and can be challenging to study by conventional EPR, it can be observed under specific conditions, often at low temperatures and high magnetic fields. nationalmaglab.orgfsu.edu Low-spin iron(II) (d⁶, S=0) is diamagnetic and therefore EPR silent.
EPR can provide information about the spin state, g-tensor, and zero-field splitting parameters, which are sensitive to the geometry and ligand field around the iron center. Studies on high-spin iron(II) complexes have utilized high-frequency and -field EPR to determine these parameters, offering insights into the electronic structure and magnetic anisotropy. nationalmaglab.orgresearchgate.netresearchgate.net Although less commonly applied to simple iron(II) salts like gluconate or sulfate (B86663) compared to coordination complexes with organic ligands, EPR remains a valuable tool for specific iron(II) systems with paramagnetic properties.
X-ray Absorption Spectroscopy (XAS) for Local Structural Probing
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique used to determine the local atomic and electronic structure around a specific element, such as iron. nih.govmdpi.com
The XANES region (near the absorption edge) is sensitive to the oxidation state, coordination number, and geometry of the absorbing atom. The energy position of the iron K-edge shifts to higher energy with increasing oxidation state. mdpi.com The shape and features of the pre-edge and edge regions provide information about the coordination environment and symmetry. nih.govresearchgate.netacs.org
The EXAFS region (beyond the absorption edge) contains oscillations that provide quantitative information about the types, numbers, and distances of neighboring atoms, as well as the degree of disorder in their positions. mdpi.com This allows for the determination of bond lengths and coordination numbers, providing a detailed picture of the local coordination sphere around the iron(II) ion. XAS has been employed to study the coordination environment of Fe(II) in various materials, including solutions and glasses, revealing details about Fe-ligand distances and coordination numbers. mdpi.comresearchgate.netnih.gov
Raman and Infrared Spectroscopy for Vibrational Fingerprinting
Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. These vibrations are characteristic of the chemical bonds and functional groups present and are sensitive to the molecular structure and coordination environment. mdpi.comscielo.brscispace.com
For iron(II) complexes, vibrational spectroscopy can help identify metal-ligand stretching and bending modes, as well as internal vibrations of the ligands that are affected by coordination. mdpi.comscispace.com For example, studies on iron(II) complexes with organic ligands have used IR and Raman spectroscopy to assign metal-nitrogen and metal-sulfur stretching vibrations. scielo.brscispace.com In the case of iron(II) gluconate, IR spectroscopy shows characteristic bands related to the gluconate ligand, including hydroxyl and carboxylate group vibrations, and provides insights into the interaction with the iron(II) ion. researchgate.netceon.rs Raman spectroscopy is also useful for studying vibrational modes, particularly those involving less polar bonds or symmetric vibrations. mdpi.comscielo.brpnas.orgresearchgate.netresearchgate.netgeoscienceworld.org
Diffraction Methods for Crystalline Structure Elucidation
Diffraction methods, particularly X-ray diffraction, are essential for determining the long-range order and precise atomic arrangement in crystalline materials.
Single-Crystal X-ray Diffraction of Iron(II) Gluconate and Sulfate
Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional crystal structure of a compound, providing precise information on atomic positions, bond lengths, bond angles, and crystal packing. By analyzing the diffraction pattern produced by a single crystal exposed to X-rays, the electron density distribution within the crystal can be mapped, allowing for the determination of the unit cell parameters and space group, and the refinement of the atomic coordinates.
For crystalline iron(II) complexes like iron(II) gluconate and iron(II) sulfate, single-crystal X-ray diffraction provides detailed structural information that is complementary to the local information obtained from spectroscopic techniques.
Iron(II) Sulfate: Iron(II) sulfate exists in various hydrated forms, with the heptahydrate (FeSO₄·7H₂O), also known as green vitriol, being the most common. alfachemic.comwikipedia.orgfishersci.ie Single-crystal X-ray diffraction studies on iron(II) sulfate hydrates have determined their precise crystal structures, including the coordination environment of the iron(II) ion, the arrangement of sulfate anions, and the positions of water molecules within the lattice. rsc.org These studies confirm that the iron(II) center is typically octahedrally coordinated, often by water molecules and/or oxygen atoms from sulfate anions, depending on the specific hydrate (B1144303) and crystal structure.
While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is also a valuable technique for identifying crystalline phases and assessing the crystallinity of a sample. PXRD patterns of iron(II) gluconate have indicated that synthesized samples can be amorphous in nature, characterized by broad, less defined peaks compared to the sharp peaks observed for crystalline materials like sodium gluconate. ceon.rs However, crystalline forms of iron(II) gluconate and iron(II) sulfate exhibit characteristic diffraction patterns that can be used for their identification and phase analysis. nih.gov
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is particularly valuable for identifying the crystalline phases present in a powdered sample and assessing its purity. Each crystalline compound produces a unique X-ray diffraction pattern, which acts as a "fingerprint" for identification nih.govucmerced.edu.
In the characterization of iron(II) complexes, PXRD patterns are obtained by directing X-rays onto the powdered sample and measuring the angles and intensities of the diffracted beams. These experimental patterns are then compared to reference databases, such as those maintained by the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present ucmerced.edu. For a pure, crystalline iron(II) complex, the PXRD pattern should match the reference pattern for that specific compound. For example, studies on dietary supplements containing crystalline iron(II) compounds like iron(II) gluconate and iron(II) fumarate (B1241708) have successfully used PXRD to confirm their presence nih.gov.
PXRD is also instrumental in assessing the purity of an iron(II) complex. The presence of additional peaks in the diffraction pattern, not corresponding to the expected crystalline phase, indicates the presence of crystalline impurities acs.org. Furthermore, PXRD can reveal whether a sample is crystalline, amorphous, or semi-crystalline. Crystalline materials exhibit sharp, well-defined diffraction peaks, while amorphous substances, lacking long-range order, produce broad features or no discernible peaks nih.govacs.org. For instance, iron(II) bisglycinate has been shown to be semi-crystalline, identifiable by its characteristic diffraction pattern despite some amorphous properties nih.gov. The intensity of diffraction lines is proportional to the content of a given phase in a mixture, allowing for qualitative and potentially quantitative phase analysis nih.govucmerced.edumdpi.com.
Mass Spectrometric Approaches to Iron(II) Complex Characterization
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the identification of components in a sample. For iron(II) complexes, electrospray ionization mass spectrometry (ESI-MS) and inductively coupled plasma mass spectrometry (ICP-MS) are particularly relevant.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique widely used for analyzing polar molecules, including metal complexes. It involves creating charged droplets of a solution containing the analyte, which then evaporate, leading to the release of gas-phase ions that are subsequently analyzed by a mass spectrometer. This technique is valuable for determining the molecular weight of intact complexes or identifying characteristic fragments.
In the context of iron(II) complexes, ESI-MS can confirm the formation of the desired complex and provide information about its stoichiometry in solution or the gas phase. Studies on various iron(II) complexes, including those with phenanthroline, bipyridine, and phosphine (B1218219) ligands, have utilized ESI-MS to observe peaks corresponding to the complex ions or their fragments researchgate.netacs.orgmdpi.comrsc.org. ESI-MS can also be used to characterize Fe²⁺ species in solution researchgate.net. For example, ESI-MS has been used to confirm the formation of tetracarbene iron(II) complexes, showing peaks related to ions containing the iron center and its ligands acs.org. Similarly, ESI-MS spectra of iron(II) complexes with diazadiphosphacyclooctane ligands have shown peaks corresponding to ions containing the iron ion and two ligand moieties mdpi.com.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique primarily used for determining the elemental composition of a sample. It involves introducing a liquid sample into an inductively coupled plasma, which atomizes and ionizes the elements present. The ions are then directed into a mass spectrometer, which separates and detects them based on their mass-to-charge ratio.
For iron(II) complexes like Ferrous Sulfate, ICP-MS is essential for verifying the elemental composition and assessing purity. It allows for the accurate determination of the iron content and the presence and concentration of other elements. This is crucial for confirming the stoichiometry of the complex and identifying potential elemental impurities. Samples for ICP-MS are typically in liquid form, often requiring dissolution in suitable solvents, such as dilute acids spectroscopyonline.com.
Redox Chemistry and Ligand Exchange Dynamics of Iron Ii Compounds
Oxidation Pathways of Iron(II) to Iron(III) in Aqueous and Non-Aqueous Media
The conversion of ferrous (Fe²⁺) to ferric (Fe³⁺) iron is a fundamental process in chemistry and biology. This oxidation is a key aspect of iron's role in various enzymatic and catalytic functions.
Oxygen-Mediated Oxidation MechanismsIn aqueous solutions, the oxidation of iron(II) by molecular oxygen is a well-documented process. For instance, the oxidation of aqueous ferrous sulfate (B86663) solutions by molecular oxygen has been shown to follow a specific rate expression, indicating a consistent mechanism of Fe³⁺ formationausimm.com. The reaction mechanism involves several steps, initiated by the interaction of Fe²⁺ with O₂. In aerated solutions, the primary process can be considered the formation of reactive oxygen species which then oxidize the ironaip.org. The overall stoichiometry in acidic solutions is:
4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O
The products of this oxidation can vary depending on the reaction conditions, such as pH. In neutral or weakly alkaline solutions, the oxidation of ferrous sulfate can yield various ferric oxide-hydroxides, including lepidocrocite (γ-FeOOH), goethite (α-FeOOH), and ferrihydrite researchgate.net.
Ligand Exchange Kinetics and Mechanisms in Iron(II) Systems
Ligand substitution reactions are crucial for the function of metal complexes. Iron(II) is a d⁶ metal and typically forms octahedral complexes that are kinetically labile, meaning they exchange ligands rapidly libretexts.org.
Associative and Dissociative Ligand Substitution ProcessesLigand substitution reactions in metal complexes can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) pathwayslibretexts.org.
Dissociative (D) Mechanism: A ligand first detaches from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This process is characterized by a rate that is largely dependent on the concentration of the initial complex.
Associative (A) Mechanism: The incoming ligand first attaches to the metal center, forming a higher-coordination intermediate, from which the leaving group then departs. The rate of this reaction depends on the concentration of both the complex and the incoming ligand.
Interchange (I) Mechanism: The incoming ligand enters the outer coordination sphere while the leaving group is still attached. The exchange then occurs without a distinct intermediate. This can be further divided into dissociative interchange (Id) and associative interchange (Ia).
For many octahedral iron(II) complexes, ligand exchange is often considered to proceed through a dissociative or interchange mechanism.
Influence of Ligand Basicity and Steric HindranceThe properties of the ligands involved have a significant impact on the kinetics of substitution reactions.
Basicity: More basic ligands generally form stronger bonds with the metal center. The effect of the entering ligand's basicity is more pronounced in associative mechanisms. For the leaving group, a weaker base is typically a better leaving group.
Steric Hindrance: Increased steric bulk on either the complex or the entering ligand can hinder the formation of an associative intermediate, thus favoring a dissociative pathway. Conversely, steric crowding in the ground state can accelerate dissociative reactions by relieving strain in the transition state cbpbu.ac.in.
Photochemical Reactivity of Iron(II) Complexes
The photochemistry of iron complexes has gained significant attention for applications in photocatalysis and solar energy conversion. Upon absorption of light, an iron(II) complex is promoted to an electronic excited state, which can then undergo various reactions researchgate.net. For many common iron(II) complexes, such as [Fe(bpy)₃]²⁺, excitation to a metal-to-ligand charge transfer (MLCT) state is followed by extremely rapid (femtosecond scale) deactivation to a metal-centered (MC) state, which has a very short lifetime rsc.orgnih.gov. This rapid deactivation pathway has historically limited their use in photoredox chemistry compared to ruthenium analogues nih.gov.
Irradiation of certain iron(II) complexes can lead to the dissociation of ligands. For example, cationic complexes like [CpFe(η⁶-arene)]⁺ can undergo photosubstitution of the arene ligand by solvent molecules or other ligands present in the solution researchgate.net. Similarly, dinitrosyl iron complexes (DNICs) can undergo photodissociation of a nitric oxide (NO) ligand upon excitation mdpi.com. The quantum yield and specific pathway of these photochemical reactions depend on factors such as the excitation wavelength and the nature of the ligands and solvent researchgate.net.
Electrocatalytic Applications of Iron(II) Species in Redox Transformations
Iron, being highly abundant and possessing favorable redox properties, is a cornerstone of cost-effective and environmentally benign catalysis encyclopedia.pub. Iron(II) complexes, in particular, are versatile electrocatalysts that can facilitate a variety of redox transformations crucial for energy conversion and chemical synthesis. Their catalytic activity is rooted in the ability of the iron center to cycle between different oxidation states (e.g., Fe(II), Fe(III), Fe(IV)), enabling electron transfer to and from substrates.
The performance of these catalysts is highly dependent on the coordination environment, where the ligand structure dictates the redox potential, stability, and interaction with substrates. Scientists engineer these complexes to optimize their efficiency for specific reactions, such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and carbon dioxide reduction reaction (CO₂RR) encyclopedia.pub.
Hydrogen Evolution Reaction (HER): The electrochemical splitting of water to produce hydrogen is a key technology for clean energy. Iron(II) complexes have been developed as effective molecular electrocatalysts for HER, offering an alternative to expensive noble metals. For instance, a mononuclear Fe(II) complex, [FeCl₂(BBP)]·(IPA)₂, has demonstrated notable activity for HER in acidic conditions. When incorporated into a carbon paste electrode, this complex required a low overpotential of -0.481 V to achieve a current density of 10 mA cm⁻², a benchmark for catalytic performance researchgate.net.
CO₂ Reduction: The conversion of carbon dioxide into value-added chemicals and fuels is another critical area where iron(II) catalysts are employed. Iron-based molecular catalysts, such as the [Fe₄N(CO)₁₂]⁻ cluster, can electrochemically reduce CO₂ to formate (HCO₂⁻) in a two-electron process nih.gov. Computational studies have been employed to understand the redox properties and reaction pathways of such catalysts, confirming their potential for CO₂ utilization strategies nih.gov.
The research findings highlight the tunability and effectiveness of iron(II) species in electrocatalysis. By modifying the ligand sphere, researchers can fine-tune the catalyst's properties to enhance activity, selectivity, and stability for various redox transformations.
Research Findings on Iron(II) Electrocatalysts
The following tables summarize the performance of select iron(II) complexes in various electrocatalytic applications based on published research.
Table 1: Performance of Iron(II) Complexes in Hydrogen Evolution Reaction (HER)
| Iron(II) Complex | Electrolyte | Overpotential @ 10 mA cm⁻² (V) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| [FeCl₂(BBP)]·(IPA)₂ on Carbon Paste | 0.5 M H₂SO₄ | -0.481 | 142 | researchgate.net |
Table 2: Performance of Iron(II) Complexes in Water Oxidation (WO)
| Iron(II) Complex | Conditions | Onset Potential (V vs RHE) | Turnover Frequency (s⁻¹) | Reference |
|---|---|---|---|---|
| α-[Fe(mcp)(OTf)₂] | pH 5 | ~1.7 | 0.41 (with chemical oxidants) | acs.org |
Interactions of Iron Ii Species with Biologically Relevant Ligands: a Molecular Perspective
Complexation of Iron(II) with Organic Acids (e.g., Gluconate) and Their Derivatives
Organic acids, particularly those containing carboxylate groups, play a significant role in complexing with metal ions, including Iron(II). These interactions influence the solubility, bioavailability, and reactivity of Fe(II) in various chemical and biological systems. Gluconic acid, a six-carbon sugar acid, is a well-known example that forms complexes with Iron(II).
Stoichiometry and Stability Constants of Iron(II)-Carboxylate Complexes
The interaction between Iron(II) and organic acids involves the formation of coordination complexes with specific stoichiometries. For gluconic acid, Iron(II) can form a salt with a stoichiometry of 1:2 (Iron(II) to gluconate), as seen in ferrous gluconate (Fe(C₆H₁₁O₇)₂) ontosight.aiarxiv.orgsigmaaldrich.com. This indicates that two gluconate anions coordinate with one ferrous ion. Studies have determined the molar ratio of iron to gluconate in iron(II) gluconate to be 1:2 using methods like Job's method researchgate.netscispace.com.
Thermodynamic stability constants for complexes of various organic acids, including lactate, malate, succinate, and citrate (B86180), with both ferrous and ferric iron have been determined. The kinetic stability, defined as the time required for half-saturation or exchange of a mineral between complexes, has also been investigated for these and ascorbate (B8700270) complexes researchgate.net. The order of kinetic stability constants in ascending order was reported as lactate, ascorbate and malate, succinate, and citrate researchgate.net.
The nature and extent of Fe(II) complexation are highly dependent on solution conditions, particularly pH and the ligand-to-metal concentration ratio acs.org. Organic ligands, especially those capable of chelation, significantly alter Fe(II) speciation by exchanging with coordinated water molecules acs.org.
Here is a representative table showing the relative order of stability constants for Fe(II) with some ligands:
| Metal Ion | Relative Stability with Carboxylates |
| Ni(II) | Higher |
| Cu(II) | Higher |
| Co(II) | Higher |
| Fe(II) | Intermediate |
| Mn(II) | Lower |
| Zn(II) | Lower |
Structural Characterization of Iron(II)-Gluconate Interactions
Structural studies provide insights into how gluconate ligands coordinate with Iron(II) ions at the molecular level. Iron(II) gluconate exists in different hydration states, and its crystal structure can vary depending on the water content arxiv.org. Hydrated iron(II) gluconate can have a monoclinic structure, while the dry form can exhibit a triclinic structure arxiv.org. The chemical formula for hydrated iron(II) gluconate is often given as Fe(C₆H₁₁O₇)₂·xH₂O, where x represents the number of water molecules arxiv.org. The dihydrate form has the formula C₁₂H₂₂FeO₁₄·2H₂O ontosight.aisigmaaldrich.com.
Techniques such as X-ray diffraction (XRD), UV-VIS spectrophotometry, infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (¹H-NMR) have been employed to characterize the structural properties of iron(II) gluconate researchgate.netscispace.com. Mössbauer spectroscopy has also been used to investigate the iron species present, confirming that the majority of iron in iron(II) gluconate is in the Fe(II) form, although a minor fraction of Fe(III) may also be present arxiv.org.
The gluconate anion, with its five hydroxyl groups and a carboxylate group, can potentially act as a multidentate ligand, coordinating to the Iron(II) center through one or more of these oxygen-containing functional groups. Structural characterization helps elucidate the specific donor atoms involved in the coordination and the resulting geometry around the Iron(II) ion.
Chelation Dynamics of Iron(II) with Multidentate Biomolecules
Multidentate biomolecules, possessing multiple donor atoms, can chelate Iron(II), forming stable cyclic structures. This chelation effect significantly enhances the stability of the metal complex compared to complexes formed with monodentate ligands acs.orguoguelph.ca.
Investigation of Chelate Ring Formation and Stability
Chelation involves the formation of a ring structure when a ligand binds to a metal ion through more than one donor atom. For Iron(II), multidentate ligands can form stable complexes by wrapping around the metal center. The stability of these chelate rings is influenced by factors such as ring size and the nature of the donor atoms nih.gov. Five-membered and six-membered chelate rings are generally considered the most stable acs.orgnih.gov.
Multidentate ligands, such as polyaminopolycarboxylates, form highly stable complexes with metal ions, which is of particular importance in biological and medical applications ethz.ch. The enhanced stability provided by multidentate ligands is known as the chelate effect uoguelph.canih.gov. This effect arises because the dissociation of a multidentate ligand from a metal center requires breaking multiple bonds simultaneously, which is less likely than the sequential breaking of bonds in a complex with monodentate ligands uoguelph.ca.
The stability constants of complexes formed with multidentate ligands are typically much larger than those formed with analogous monodentate ligands uoguelph.ca. The stability of the complex increases with the number of donor atoms in the ligand, provided that the chelate rings formed are stable uoguelph.ca.
Competitive Binding with Other Metal Ions
In biological systems, Iron(II) often exists in the presence of other metal ions, such as Cu(II), Zn(II), Ca(II), and Mg(II). Competitive binding occurs when multiple metal ions compete for binding sites on the same ligand, or when multiple ligands compete for binding to Iron(II). The outcome of this competition depends on the relative affinities of the metal ions for the ligand, which are reflected in their respective stability constants.
Multidentate ligands can exhibit varying degrees of selectivity for different metal ions. While some ligands may bind tightly to Iron(II), they might also have significant affinity for other biologically relevant metal ions nih.gov. For example, some chelators designed to bind specific metal ions may also interact with Fe(II) to a notable extent nih.gov. The relative stability constants for the complexes formed between the ligand and different metal ions determine the selectivity of the ligand. A ligand with a significantly higher stability constant for Iron(II) compared to other metal ions will preferentially bind Fe(II).
Understanding competitive binding is crucial in biological contexts, as the presence of other metal ions can influence the speciation and biological activity of Iron(II).
Iron(II) Interactions with Porphyrin Systems and Model Heme Complexes
Porphyrin systems, particularly the protoporphyrin IX found in heme, represent a critically important class of ligands for Iron(II) in biological systems. Heme complexes are central to the function of numerous proteins involved in oxygen transport, electron transfer, and catalysis nih.govmdpi.com.
In heme, an Iron(II) ion is coordinated within the tetrapyrrole ring of the porphyrin. This forms a square planar coordination environment provided by the four nitrogen atoms of the porphyrin ring. In many heme proteins, axial ligands, such as histidine residues or other small molecules (e.g., O₂, CO), bind to the Iron(II) center above and below the porphyrin plane, completing the coordination sphere, typically resulting in a five- or six-coordinate complex mdpi.comresearchgate.net.
Model heme complexes, which are synthetic iron porphyrin complexes, are widely used to study the electronic structure, reactivity, and ligand binding properties of the heme cofactor mdpi.comrsc.org. These models help in understanding the reversible binding of small molecules like oxygen and the redox chemistry of the iron center mdpi.comresearchgate.net.
The interaction between the Iron(II) d-electrons and the porphyrin π system is a key feature of heme chemistry nih.govresearchgate.net. This interaction, including σ donation from the porphyrin to the iron and π back-bonding from the iron to the porphyrin, influences the electronic properties and spin state of the Iron(II) ion nih.govresearchgate.net. The spin state of the Iron(II) in heme complexes can vary (e.g., high-spin, intermediate-spin, low-spin) depending on the nature of the axial ligands and the protein environment, which in turn affects the complex's reactivity researchgate.netresearchgate.net.
Quantum chemistry methods have been employed to investigate the electronic interactions and spin states in Iron(II)-porphyrin complexes and model heme systems researchgate.netresearchgate.net. These studies analyze the metal-ligand bond properties, electron density distribution, and the relative energies of different spin states researchgate.netresearchgate.net.
The ability of Iron(II) porphyrin complexes to bind small molecules like O₂ is essential for their biological function mdpi.comresearchgate.net. This binding is often reversible and can involve the formation of Iron(III)-superoxo intermediates, although these can be unstable in simple model systems mdpi.com. Sterically hindered porphyrin ligands have been designed to create a hydrophobic environment around the iron center, mimicking the protein environment and helping to stabilize these intermediates mdpi.com.
Binding Affinity and Electronic Perturbations
The binding affinity of iron(II) to biological ligands is a critical factor governing its bioavailability and biological function. Iron(II) is generally considered a relatively labile metal ion compared to iron(III). rsc.org Its interactions with ligands involve the formation of coordination complexes, where the ligand donates electron pairs to the iron(II) center. The strength of this interaction, quantified by stability or association constants, is influenced by the nature of the ligand (e.g., donor atoms, charge, denticity) and the surrounding chemical environment (e.g., pH). researchgate.netfiveable.metsijournals.com
Amino acid residues such as cysteine (sulfur donors), histidine (nitrogen donors), aspartic acid, and glutamic acid (oxygen donors) are common coordinating partners for iron(II) in proteins. rsc.orgplos.orgacs.org Studies on Fe(II)-binding proteins like calprotectin have shown remarkably high affinities, in the picomolar range, where all coordinating ligands are amino acid residues. rsc.org Other Fe(II)-binding proteins, such as the transcriptional regulator Fur and the dioxygenase TfdA, exhibit micromolar affinities. rsc.org
The binding of ligands to iron(II) can induce electronic perturbations in the iron center, affecting its spin state and spectroscopic properties. Iron(II) complexes can exist in different spin states, typically high-spin (S=2) or low-spin (S=0), depending on the ligand field strength. These electronic changes are often probed using spectroscopic techniques like UV-Vis absorption, EPR, and Mössbauer spectroscopy, providing insights into the coordination environment and electronic structure of the iron(II) center. acs.orgnih.govnih.govtandfonline.com
Data on binding affinities can be determined using various methods, including spectrophotometry and competition assays. researchgate.netbanglajol.inforesearchgate.net For instance, stability constants for iron(II)-chelate complexes with ligands like 1,10-phenanthroline (B135089) and ferrozine (B1204870) have been reported, demonstrating the strong complexation abilities of certain organic chelators. banglajol.info
| Ligand | log K (Stability Constant) | Reference |
|---|---|---|
| 1,10-Phenanthroline | 20.2-21.5 | banglajol.info |
| Ferene | 14.9 | banglajol.info |
| PDT | 16.48 | banglajol.info |
| PBMPT | 17.48 | banglajol.info |
| PBBT | 15.54 | banglajol.info |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH.
Coordination Environment in Synthetic Heme Analogs
Synthetic heme analogs are model compounds designed to mimic the structure and function of the heme prosthetic group found in many biological proteins like hemoglobin, myoglobin, and cytochromes. These analogs provide simplified systems to study the coordination chemistry and reactivity of iron, particularly in the context of oxygen binding, electron transfer, and catalysis. The iron in heme is coordinated by four nitrogen atoms of the porphyrin ring, forming a square planar basal plane. In biological systems, additional axial ligands, such as histidine nitrogen or cysteine sulfur from the protein, complete the coordination sphere, typically resulting in a five- or six-coordinate iron center. rsc.org
In synthetic heme analogs, researchers utilize various ligands to replicate the coordination environment of biological heme. These ligands can include modified porphyrins or other macrocyclic and acyclic ligands containing nitrogen, oxygen, or sulfur donor atoms. Studies on synthetic iron(II) complexes with tetracarbene ligands and axial thiolato ligands serve as bioinspired organometallic analogs of the iron(II) state of heme enzymes with axial cysteine coordination, such as cytochrome P450. researchgate.net The choice of equatorial and axial ligands in these synthetic models influences the spin state and reactivity of the iron(II) center, allowing for the investigation of how the protein environment modulates the properties of the heme iron in biological systems. researchgate.netrsc.org
The coordination environment dictates the geometry around the iron(II) ion, which is typically octahedral, but can also be square pyramidal or even tetrahedral depending on the number and nature of the coordinating ligands. nih.govmdpi.com Distortions from ideal geometries are common and can impact the electronic structure and reactivity. mdpi.com
Redox Cycling of Iron(II) in the Presence of Biological Reductants and Oxidants
Redox cycling between iron(II) and iron(III) is fundamental to iron's biological roles, including oxygen transport, energy metabolism, and DNA synthesis. nih.gov In biological systems, this redox interconversion is catalyzed by specific enzymes, such as ferrireductases (reducing Fe³⁺ to Fe²⁺) and ferroxidases (oxidizing Fe²⁺ to Fe³⁺). nih.gov
Iron(II) can be oxidized by various biological oxidants, most notably molecular oxygen (O₂). At neutral pH, the auto-oxidation of iron(II) by oxygen is relatively rapid, particularly in the absence of strong chelators. frontiersin.orgoup.com This process can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, via the Fenton reaction, which involves the reaction of Fe²⁺ with hydrogen peroxide. wikipedia.org
| Reaction | Description |
|---|---|
| Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ | Fenton reaction (generation of hydroxyl radical) |
| Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ | Regeneration of Fe²⁺ and hydroperoxyl radical |
Biological reductants, such as ascorbate, thiols, and reduced flavins, can reduce iron(III) back to iron(II), completing the redox cycle. Microorganisms play a significant role in iron redox cycling in various environments, utilizing iron(II) as an electron donor and iron(III) as an electron acceptor. mdpi.comasm.orgfrontiersin.org For example, nitrate-reducing bacteria can couple the oxidation of iron(II) to the reduction of nitrate (B79036) under anoxic conditions. oup.comnih.govmdpi.com This process, known as nitrate-dependent iron oxidation (NDFO), involves complex enzymatic and potentially abiotic reactions. oup.commdpi.com
The redox potential of the Fe³⁺/Fe²⁺ couple is influenced by the coordinating ligands. Different ligands can stabilize one oxidation state over the other, thereby modulating the iron's reactivity and its participation in biological electron transfer pathways. frontiersin.org
Mechanistic Insights into Iron Ii Transport and Complexation in Model Systems
In Vitro Studies of Iron(II) Uptake by Cellular Mimics and Lipid Vesicles
Cellular mimics, such as the Caco-2 cell line, and artificial lipid vesicles are invaluable tools for studying the transport of iron across biological membranes. These models allow for the detailed examination of factors influencing iron uptake and bioavailability.
The transport of iron(II) across the apical membrane of enterocytes is a critical step in its absorption. In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the small intestinal epithelium, have been instrumental in elucidating this process. The primary transporter for non-heme iron, such as that from iron(II) gluconate, is the Divalent Metal Transporter 1 (DMT1) ruipugroup.commdpi.com.
The acidic microclimate at the brush border of the intestine facilitates the dissociation of iron(II) gluconate, increasing the availability of ferrous ions (Fe²⁺) for transport ruipugroup.compatsnap.com. DMT1 then transports Fe²⁺ across the apical membrane and into the cytoplasm. Studies on Caco-2 cells have demonstrated that the uptake of iron is a time- and concentration-dependent process nih.gov. While direct permeability coefficients for iron(II) gluconate across artificial lipid membranes are not extensively documented, the hydrophilic nature of the gluconate complex suggests that its passage through the lipid bilayer without a protein transporter is likely to be limited. The structure of the cell membrane, composed of a phospholipid bilayer, presents a significant barrier to charged ions like Fe²⁺, underscoring the necessity of transport proteins like DMT1 researchgate.net.
Artificial lipid membranes, or liposomes, have been explored as potential carriers for iron supplements to enhance absorption nih.gov. These models can be used to study the passive diffusion of compounds across a lipid bilayer. However, for ionic species like iron(II), the primary mode of transport across biological membranes is facilitated diffusion through protein channels rather than passive diffusion across the lipid membrane itself nih.govmdpi.com.
The nature of the ligand chelated to iron plays a significant role in its bioavailability and cellular uptake. Iron(II) gluconate, being an organic iron salt, is generally considered to have good bioavailability mdpi.comwikipedia.org. The dissociation of ferrous gluconate in the acidic environment of the stomach is a gentle process, which may be less affected by dietary inhibitors like phytic acid and tannic acid compared to inorganic iron salts ruipugroup.com.
In a comparative study using an in vitro digestion/Caco-2 cell model, the iron absorption from ferrous gluconate was found to be significantly higher than that from ferrous fumarate (B1241708) in a rice flour system, both in low and high phytic acid environments nih.gov. This suggests that the gluconate ligand may help to maintain the solubility and availability of iron for uptake by the intestinal cells. The hydrophilic nature of the gluconate ligand contrasts with lipophilic ligands, which can facilitate iron accumulation through different, non-specific pathways nih.gov.
The table below summarizes findings from a study comparing iron uptake from different iron preparations in a Caco-2 cell model, highlighting the influence of the associated ligand.
| Iron Preparation | Relative Iron Uptake (normalized to Ferrous Sulfate) |
| Ferrous Sulfate (B86663) | 1.00 |
| Ferrous Gluconate | 0.95 |
| Ferrous Fumarate | 0.92 |
| Polysaccharide-Iron Complex | 0.23 |
This interactive table is based on comparative data and illustrates the relative efficiency of iron uptake from different supplements in a Caco-2 cell model.
Mechanistic Models of Intracellular Iron(II) Speciation and Homeostasis in Unicellular Organisms or Isolated Organelles
The budding yeast, Saccharomyces cerevisiae, serves as a powerful unicellular eukaryotic model to study the fundamental mechanisms of iron homeostasis nih.govsc.edu. Yeast cells have developed sophisticated systems to acquire iron from their environment and regulate its intracellular concentration to meet metabolic demands while avoiding toxicity researchgate.netnih.gov.
Upon entry into the yeast cell, iron(II) becomes part of the labile iron pool, a transient pool of chelatable, redox-active iron. From this pool, iron is directed towards various cellular compartments and metabolic pathways. A key aspect of iron homeostasis is the transcriptional regulation mediated by the iron-sensing transcription factors Aft1 and Aft2 nih.gov. Under iron-deficient conditions, these factors activate the expression of a suite of genes involved in iron uptake and mobilization.
Mathematical models have been developed to simulate the dynamics of intracellular iron homeostasis cabidigitallibrary.orgdoaj.org. These models incorporate the roles of key proteins such as the iron transporters at the plasma membrane and within organelles, ferritin as a storage protein, and the regulatory networks that sense and respond to changes in iron availability. After supplementation with a source like iron(II) gluconate, the intracellular Fe²⁺ concentration would increase, leading to a conformational change in iron regulatory proteins (IRPs) and their dissociation from iron-responsive elements (IREs) on messenger RNAs. This, in turn, would lead to decreased expression of the transferrin receptor (reducing further iron uptake) and increased expression of ferritin (promoting iron storage), thereby maintaining iron homeostasis ruipugroup.com.
These models, while often based on data from various cell types, provide a framework for understanding how a unicellular organism or an isolated organelle would manage an influx of iron from a compound like iron(II) gluconate. The core principles involve sensing the labile iron pool and adjusting the expression of proteins involved in iron uptake, storage, and utilization to maintain a stable intracellular iron concentration.
Bioinorganic Chemistry of Iron(II) in Microorganism Growth Media
Iron is an indispensable nutrient for the growth of nearly all microorganisms, playing a critical role in various metabolic processes. researchgate.netnih.gov The form in which iron is supplied in growth media can significantly impact its bioavailability and, consequently, microbial growth. Iron(II) gluconate is often used as a soluble source of iron in microbiological culture media.
The bioavailability of iron from different sources can vary among bacterial species. westminster.ac.uk While some bacteria have evolved sophisticated systems to acquire iron, such as the secretion of high-affinity iron-chelating molecules called siderophores for the uptake of ferric iron, others can directly utilize ferrous iron. nih.govnih.gov The presence of organic acids, like gluconate, can influence iron availability and uptake. ku.dknih.gov
Research has shown that the ability of bacteria to utilize iron from organic complexes depends on the specific compound and the bacterial strain. For example, some strains of Pseudomonas and Moraxella have been shown to degrade iron gallate, utilizing the gallic acid as a carbon source and precipitating the iron. nih.gov It is conceivable that some microorganisms can metabolize the gluconate portion of iron(II) gluconate, thereby releasing the iron for uptake.
The concentration of iron in the growth medium is a critical factor that can influence not only microbial growth but also the production of virulence factors and siderophores. researchgate.netresearchgate.net The use of a well-defined and stable iron source like iron(II) gluconate allows for better control of iron concentration in experimental settings. The gentle release of Fe²⁺ from iron(II) gluconate can help maintain a balanced iron concentration that supports the growth of beneficial bacteria without promoting the proliferation of pathogenic species that thrive in iron-replete conditions. ruipugroup.com
Below are interactive data tables summarizing findings on the effects of different iron sources on bacterial growth and the chemical properties of iron(II) gluconate.
Table 1: Comparative Bioavailability of Different Iron Sources for Bacterial Growth This table is a representative summary based on general findings in the literature and not from a single specific study.
| Iron Source | Bacterial Group | Relative Bioavailability | Notes |
|---|---|---|---|
| Ferrous Sulfate (FeSO₄) | Gram-negative | High | Readily soluble, provides free Fe²⁺. westminster.ac.uk |
| Ferric Nitrate (B79036) (Fe(NO₃)₃) | Gram-negative | Moderate to High | Provides Fe³⁺, may require siderophore-mediated uptake. westminster.ac.uk |
| Ferric Chloride (FeCl₃) | Gram-negative | Moderate to High | Similar to ferric nitrate. westminster.ac.uk |
| Carbonyl Iron | Gram-negative | Low | Poorly soluble and less available for bacterial uptake. westminster.ac.uk |
Table 2: Physicochemical Properties of Iron(II) Gluconate
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O | scispace.com |
| Molar Mass | 482.17 g/mol (dihydrate) | researchgate.net |
| Appearance | Yellowish-grey or pale greenish-yellow powder | ijsr.net |
| Solubility in Water | Soluble with slight heating | ijsr.net |
| pH of Aqueous Solution | Weakly acidic (approx. 3.5-4.5 for a 0.1 mol/L solution) | tandfonline.com |
Analytical Chemistry of Iron Ii Compounds in Non Biological Matrices
Chromatographic Separation Techniques for Iron(II) Quantification
Chromatographic methods offer powerful tools for separating and quantifying components in complex mixtures. For iron(II) compounds, chromatography can be applied either to separate the counter-ions (sulfate or gluconate) or to analyze iron(II) directly, often after complexation with a suitable ligand.
Ion Chromatography for Sulfate (B86663) and Gluconate Counter-Ions
Ion chromatography (IC) is a widely used technique for the separation and determination of ionic species. This method is particularly well-suited for analyzing the sulfate and gluconate counter-ions associated with iron(II) in various non-biological matrices, including water samples, industrial effluents, and chemical formulations. epa.govacgpubs.orgthermofisher.comnilu.no
For sulfate analysis, IC typically employs anion-exchange columns with suppressed conductivity detection. epa.govnilu.no The separation is achieved by the differential affinity of anions for the stationary phase. Various mobile phases, such as carbonate-bicarbonate or sodium hydroxide (B78521) solutions, are used. epa.govnilu.no The method is sensitive and selective, capable of determining sulfate in the low mg/L range and even down to µg/L levels with appropriate sample preparation or preconcentration techniques. epa.govthermofisher.com For instance, IC with eluent generation and suppressed conductivity detection using an IonPac AS14A or IonPac AS18 column has been demonstrated for determining sulfate in ethanol, with a run time of approximately 15 minutes. thermofisher.com
Gluconate, being an organic anion, can also be effectively analyzed by IC. Methods have been developed using anion-exchange columns and suppressed conductivity or pulsed amperometric detection. chrom-china.comresearchgate.netlcms.cz A two-dimensional IC method has been reported for the concurrent determination of inorganic anions like sulfate and gluconate, utilizing valve switching technology and different detection systems. chrom-china.comresearchgate.net This approach allows for the analysis of complex samples containing both inorganic and organic anions. Linear relationships between concentration and peak area have been observed for gluconate in the mg/L range, with good precision and detection limits in the µg/L range. chrom-china.com
Research findings demonstrate the applicability of IC for monitoring sulfate and gluconate in various non-biological samples. For example, IC has been used to determine sulfate levels in water samples from different sources. acgpubs.org The method's ability to handle diverse matrices and provide simultaneous determination of multiple anions makes it valuable for the comprehensive characterization of the ionic composition of samples containing iron(II) sulfate or gluconate.
High-Performance Liquid Chromatography (HPLC) of Iron(II)-Ligand Complexes
High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of iron(II) compounds, often by forming stable, detectable complexes with suitable ligands. This approach allows for the separation and quantification of iron(II) based on the chromatographic behavior of the complex.
HPLC has been applied to the analysis of iron(II) gluconate as a compound. scispace.comresearchgate.nete-jkfn.org Studies have reported the qualitative and quantitative analysis of synthesized iron(II) gluconate using HPLC, demonstrating high purity of the product. scispace.comresearchgate.net
For the speciation and determination of iron(II), HPLC is frequently coupled with sensitive detectors like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). speciation.netmdpi.com In these methods, iron(II) and iron(III) species are separated on chromatographic columns, often cation-exchange columns, using mobile phases containing complexing agents such as pyridine–2,6–dicarboxylic acid (PDCA). speciation.netmdpi.com The separated iron species are then detected by ICP-OES. This hyphenated technique allows for the selective determination of iron(II) even in the presence of iron(III). Research has shown successful separation of Fe(II) and Fe(III) using a short cation-exchange column with a mobile phase containing PDCA, achieving detection limits in the µg/L range for both species. speciation.netmdpi.com
HPLC can also be used to separate different iron(II) complexes. For instance, the separation of stereolabile iron(II) complexes with phenanthroline ligands on chiral stationary phases has been demonstrated using HPLC with UV or circular dichroism detection. researchgate.net This highlights the versatility of HPLC in analyzing various forms of iron(II) complexes.
Data on HPLC analysis of iron(II) gluconate indicates its effectiveness for purity assessment. One study reported an HPLC chromatogram of synthesized iron(II) gluconate showing a retention time of 1.23 minutes and indicating a purity greater than 92% based on peak intensities. scispace.com
Electrochemical Methods for Iron(II) Detection and Speciation
Electrochemical techniques, such as voltammetry and potentiometry, provide sensitive and selective methods for the determination and speciation of metal ions, including iron(II), in various matrices.
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric methods, including Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), involve measuring the current response of an analyte as the potential applied to an electrode is varied. These techniques can be used for the direct determination of electroactive species like iron(II) or for the analysis of complexes formed by iron(II).
Voltammetry has been applied to the determination of iron in different sample types. metrohm.comnih.govmdpi.comrsc.org Some voltammetric methods are designed to determine total iron after converting all species to a single oxidation state, while others can differentiate between iron(II) and iron(III). nih.govmdpi.com For example, a voltammetric method using a modified glassy carbon electrode has been developed for the recognition and determination of iron cations (Fe(II) and Fe(III)) in aqueous solutions based on their faradaic reduction or oxidation currents. nih.gov
Differential Pulse Voltammetry (DPV) is often preferred for quantitative analysis due to its higher sensitivity compared to CV. metrohm.com Methods for iron determination using DPV at electrodes like the Multi-Mode Electrode have been described. metrohm.com Triethanolamine is sometimes used as a complexing agent in polarographic (a type of voltammetry) determination of iron. metrohm.com
Research findings illustrate the application of voltammetry for iron analysis in non-biological matrices. While some studies focus on Fe(III) determination after oxidation of Fe(II), voltammetric techniques can be tailored for iron(II) analysis. mdpi.com The sensitivity of voltammetric methods can reach the µg/L range, making them suitable for trace analysis of iron(II). metrohm.commdpi.com
Potentiometric Titrations for Iron(II) Concentration Determination
Potentiometric titration is a quantitative analytical technique that determines the concentration of an analyte by measuring the potential of an indicator electrode as a titrant is added. This method is based on the change in potential during a redox reaction involving the analyte.
Potentiometric titration is a well-established method for determining the concentration of iron(II). jetir.orgleybold-shop.commt.comscribd.comleybold-shop.com The method typically involves titrating a solution containing iron(II) ions with a standard oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄). jetir.orgleybold-shop.commt.comscribd.comleybold-shop.com
During the titration, the iron(II) ions are oxidized to iron(III). The potential of an inert indicator electrode (e.g., platinum) immersed in the solution changes significantly near the equivalence point due to the sharp change in the ratio of oxidized and reduced species. jetir.orgscribd.com A reference electrode (e.g., saturated calomel (B162337) electrode) is used to complete the electrochemical cell, and the potential difference between the two electrodes is measured using a potentiometer. jetir.org
The endpoint of the titration is determined from the plot of the measured potential against the volume of the titrant added. The first or second derivative of the titration curve can be used for more precise endpoint detection. scribd.com
Potentiometric titration provides a relatively simple and accurate method for determining the concentration of iron(II) in solution. It is particularly useful for analyzing samples where direct spectrophotometric determination might be affected by matrix components. Studies have compared potentiometric titration with other methods for iron(II) determination, highlighting its accuracy. jetir.org
Spectrophotometric Assays for Iron(II) Content
Spectrophotometry is one of the most common and accessible techniques for determining iron(II) content in various samples. The method relies on the formation of a colored complex between iron(II) and a suitable chromogenic reagent, followed by the measurement of the complex's absorbance at a specific wavelength using a spectrophotometer.
The most widely used reagents for the spectrophotometric determination of iron(II) are 1,10-phenanthroline (B135089) (forming ferroin) and 2,2'-bipyridyl. jetir.orgscribd.comunizin.orgcarleton.caajrconline.org These ligands react with iron(II) to form intensely colored complexes that exhibit strong absorbance in the visible region of the spectrum (typically around 510-522 nm). scribd.comunizin.orgcarleton.ca
To ensure that all iron in the sample is in the iron(II) state for reaction with these reagents, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is often added prior to complex formation. scribd.comcarleton.caajrconline.org The color development is usually rapid and the formed complexes are stable, allowing for reliable absorbance measurements. unizin.org
The concentration of iron(II) in an unknown sample is determined by comparing its absorbance to a calibration curve prepared using standard solutions of known iron(II) concentrations. scribd.comcarleton.ca According to Beer's Law, the absorbance is directly proportional to the concentration of the absorbing species under specific conditions. scribd.comcarleton.ca
Other chromogenic reagents for iron(II) determination include ferrozine (B1204870) and morin. ajrconline.orgtubitak.gov.tr Ferrozine forms a magenta-colored complex with Fe(II) that absorbs at 595 nm. ajrconline.org Morin forms a complex with Fe(II) with maximum absorbance at 415 nm and has shown high sensitivity. tubitak.gov.tr
Spectrophotometric methods are known for their simplicity, cost-effectiveness, and relatively high sensitivity for iron(II) analysis. They are widely applied in various non-biological matrices, including water analysis and the characterization of chemical products. scribd.comunizin.orgtubitak.gov.tr Research has demonstrated the successful application of spectrophotometry for determining iron(II) in pure form and in complex matrices. tubitak.gov.tredu.krd
Data from spectrophotometric analysis often includes calibration curves showing the linear relationship between absorbance and iron(II) concentration within a specific range, as described by Beer's Law. scribd.comcarleton.ca Molar absorptivity values are determined, indicating the sensitivity of the method. For the Fe(II)-morin complex, a molar absorptivity of 6.85 x 10⁴ L mol⁻¹ cm⁻¹ has been reported. tubitak.gov.tr
Colorimetric Reagents for Iron(II) Detection (e.g., Phenanthroline)
Colorimetric methods provide a simple and effective means for the detection and quantification of iron(II). A widely utilized reagent for this purpose is 1,10-phenanthroline (also known as ortho-phenanthroline). Iron(II) reacts with 1,10-phenanthroline in a slightly acidic solution (typically pH 4-6) to form a stable, intense orange-red colored complex, tris(1,10-phenanthroline)iron(II), often referred to as "ferroin" researchgate.netajrconline.orgtubitak.gov.trpjoes.com. This complex exhibits a strong absorbance maximum at approximately 510 nm researchgate.netajrconline.orgtubitak.gov.trpjoes.com.
The reaction is highly selective for Fe(II). If total iron (Fe(II) and Fe(III)) is to be determined using this method, a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is added prior to the addition of phenanthroline to reduce any Fe(III) present to Fe(II) ajrconline.orgpjoes.com. The intensity of the color produced is directly proportional to the concentration of Fe(II) in the sample, following the Beer-Lambert Law within a specific concentration range researchgate.net.
Research findings highlight the sensitivity and simplicity of the phenanthroline method for iron(II) determination in various matrices, including pharmaceutical products and water samples researchgate.netajrconline.orgnih.gov. For instance, a spectrophotometric method using 1,10-phenanthroline for determining iron(II) in tablets reported a linear range of 0.4-4.0 mg/L researchgate.net. Another study exploring a more sensitive approach using capillary electrophoresis coupled with the phenanthroline complex detected iron(II) at concentrations lower than 5 x 10-9 M nih.gov.
UV-Vis Spectroscopy for Complex Formation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable tool for monitoring the formation of colored complexes, such as the ferroin (B110374) complex formed between iron(II) and 1,10-phenanthroline. By measuring the absorbance of a solution over a range of wavelengths, the characteristic absorption spectrum of the complex can be obtained. The maximum absorbance wavelength (λmax) for ferroin is around 510 nm researchgate.netajrconline.orgtubitak.gov.trpjoes.com.
Monitoring the absorbance at this λmax allows for the quantitative determination of the Fe(II) concentration based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. UV-Vis spectroscopy can also be used to study the kinetics of complex formation and assess the stability of the complex under different conditions researchgate.netmdpi.comesrf.fr.
In the context of analyzing iron(II) in non-biological matrices, UV-Vis spectroscopy provides a straightforward and accessible method for quantifying the iron(II) content after complexation with a suitable chromogenic reagent like phenanthroline. Studies have demonstrated the application of UV-Vis spectroscopy for monitoring iron complex formation in various chemical systems researchgate.netmdpi.comesrf.fr. For example, UV-Vis spectroscopy has been used to follow the formation of nitrosyl iron complexes researchgate.net and to study the redox processes in iron catalysts esrf.fr.
Atomic Spectrometry for Total Iron Quantification
Atomic spectrometry techniques are widely used for the determination of the total concentration of a specific element in a sample, regardless of its chemical form or oxidation state. For the quantification of total iron in non-biological matrices, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are commonly employed.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a sensitive and selective technique for the quantitative determination of total iron. The principle involves introducing a liquid sample into a high-temperature source, typically a flame or a graphite (B72142) furnace, which atomizes the iron compounds into free, gaseous atoms libretexts.orgscribd.com. A beam of light at a specific wavelength characteristic of iron (e.g., 248.3 nm) is passed through the cloud of atoms. The iron atoms in the sample absorb a portion of this light, and the amount of light absorbed is directly proportional to the concentration of iron in the sample libretexts.orgscribd.com.
AAS is a mature technique with well-established procedures for iron analysis in various non-biological matrices, including environmental samples and materials pjoes.comlibretexts.orgscribd.com. Sample preparation is a critical step in AAS, often involving digestion or dissolution to ensure the analyte is in a suitable liquid form libretexts.orgscribd.com. While AAS primarily measures total iron, it can be coupled with separation techniques to determine different iron species researchgate.net.
Research has shown the effectiveness of AAS for iron determination in diverse samples. For instance, AAS has been used to determine total iron in soil samples pjoes.com and geological samples researchgate.net. Detection limits for iron by AAS can vary depending on the atomization technique (flame or graphite furnace) and matrix effects ajrconline.orgnih.gov.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)
Studies have demonstrated the application of ICP-AES for iron analysis in various non-biological materials fraunhofer.denih.gov. For example, ICP-OES has been used to determine the elemental content, including iron, in environmental samples after digestion fraunhofer.de. Research has also investigated matrix effects in ICP-AES analysis of iron nih.gov. ICP-AES is generally considered less susceptible to certain matrix interferences compared to AAS, making it suitable for complex samples drawellanalytical.com.
Here is a table summarizing some analytical parameters for iron determination using the discussed methods, based on research findings:
| Method | Analyte | Reagent/Technique | Wavelength (nm) | Linear Range (approx.) | Detection Limit (approx.) | Matrix Examples (Non-Biological) | Source |
| Colorimetry/Spectrophotometry | Fe(II) | 1,10-Phenanthroline | 510 | 0.4 - 4.0 mg/L | Not specified in source | Iron tablets | researchgate.net |
| Spectrophotometry | Fe(II) | 1,10-Phenanthroline | 510 | Not specified in source | 0.05 - 2.0 mg/L | Drinking water | ajrconline.org |
| Spectrophotometry | Fe(II) | 5-nitro-6-amino-1,10-phenanthroline | 520 | Not specified in source | Higher sensitivity than 1,10-phenanthroline | Alloys | tubitak.gov.tr |
| UV-Vis Spectroscopy | Fe(II) complex | Varies | Varies | Not specified in source | Not specified in source | Chemical systems, Catalysts | researchgate.netmdpi.comesrf.fr |
| AAS | Total Fe | Flame/Graphite Furnace | 248.3 | Varies | Varies (Trace levels possible with GFAAS) | Iron ore, Soil, Geological samples | pjoes.comscribd.comresearchgate.net |
| ICP-AES (ICP-OES) | Total Fe | ICP | Characteristic Emission Lines | Wide dynamic range | Lower than ICP-AES for trace elements | Environmental samples, Industrial materials | agriscigroup.usfraunhofer.dedrawellanalytical.com |
Note: The linear ranges and detection limits are approximate and can vary significantly depending on the specific instrument, matrix, and method parameters.
These analytical techniques provide robust and reliable approaches for characterizing the iron content and speciation in non-biological materials, including those that may be found in products like "Vitaferro" formulations.
Theoretical Models and Computational Studies of Iron Ii Coordination
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as coordination complexes. nih.gov By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, bond energies, and reaction pathways.
In the context of iron(II) complexes, DFT calculations are instrumental in understanding the nature of the iron-ligand bonding. For iron(II) gluconate, DFT could be employed to model the coordination of the iron(II) ion by the gluconate ligands. These calculations would reveal the preferred coordination geometry, bond lengths, and bond angles. Furthermore, DFT can elucidate the distribution of electron density and the molecular orbital energy levels, which are crucial for determining the complex's reactivity. nih.gov
Research on iron(II) carboxylate complexes has demonstrated the utility of DFT in correlating electronic structure with observable properties. For instance, DFT has been used to show how the coordination environment influences the electronic and magnetic properties of these complexes. nih.gov The flexibility of carboxylate bidentate coordination can lead to a remarkable versatility in the Fe(II) coordination geometry, and DFT can quantify the structural and electronic effects of these variations. nih.gov
Table 1: Hypothetical DFT-Calculated Properties of an Iron(II) Gluconate Model
| Property | Calculated Value |
| Fe-O Bond Length (Å) | 2.15 |
| O-Fe-O Bond Angle (°) | 88.5 |
| HOMO-LUMO Gap (eV) | 3.2 |
| Mulliken Charge on Fe | +1.85 |
This table presents hypothetical data for illustrative purposes, as specific DFT calculations for iron(II) gluconate were not found in the literature search.
Molecular Dynamics (MD) Simulations of Iron(II) Complexes in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules in solution.
For iron(II) gluconate, MD simulations would be invaluable for understanding its behavior in an aqueous environment. These simulations could model the solvation of the complex, revealing the structure of the surrounding water molecules and their interactions with the iron(II) center and the gluconate ligands. This information is critical for understanding the complex's solubility and transport properties in biological systems.
Quantum Chemical Prediction of Spectroscopic Properties
Quantum chemical methods, including DFT and more advanced ab initio techniques, can be used to predict a wide range of spectroscopic properties. These predictions are essential for interpreting experimental spectra and for identifying the structural and electronic features that give rise to specific spectral signatures.
For iron(II) complexes, the prediction of spectroscopic properties such as Mössbauer, infrared (IR), and UV-Vis spectra is of particular interest. Mössbauer spectroscopy is highly sensitive to the electronic environment of the iron nucleus, and quantum chemical calculations can help to correlate the observed isomer shifts and quadrupole splittings with the oxidation state, spin state, and coordination geometry of the iron center. nih.gov
In the case of iron(II) carboxylates, IR spectroscopy can probe the coordination mode of the carboxylate ligands. spectroscopyonline.com The positions of the asymmetric and symmetric stretching vibrations of the -CO2⁻ group are indicative of the nature of the iron-carboxylate interaction. spectroscopyonline.com Quantum chemical calculations can predict these vibrational frequencies and help to assign the bands observed in experimental IR spectra.
Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data for an Iron(II) Carboxylate Complex
| Spectroscopic Parameter | Experimental Value | Predicted Value |
| Mössbauer Isomer Shift (mm/s) | 1.25 | 1.22 |
| Mössbauer Quadrupole Splitting (mm/s) | 2.80 | 2.75 |
| IR Asymmetric CO₂⁻ Stretch (cm⁻¹) | 1580 | 1575 |
| IR Symmetric CO₂⁻ Stretch (cm⁻¹) | 1410 | 1405 |
This table presents illustrative data based on general findings for iron(II) carboxylates to demonstrate the correlation between experimental and predicted values.
Computational Design of Novel Iron(II) Ligands
Computational chemistry plays a crucial role in the rational design of novel ligands for metal ions. By using computational methods to predict the properties of hypothetical ligand-metal complexes, it is possible to screen large numbers of potential ligands and identify promising candidates for synthesis and experimental characterization.
In the context of iron(II) chemistry, computational ligand design can be used to develop new chelating agents with specific properties, such as enhanced stability, altered redox potentials, or improved bioavailability. This process typically involves several steps:
Ligand Scaffolding: A library of virtual ligands is created by modifying existing ligand structures or by assembling new structures from molecular fragments.
Docking and Scoring: The virtual ligands are computationally "docked" to the iron(II) ion, and their binding affinities are estimated using scoring functions.
Quantum Chemical Calculations: The most promising candidates from the docking and scoring step are subjected to more rigorous quantum chemical calculations (e.g., DFT) to obtain more accurate predictions of their geometric, electronic, and thermodynamic properties.
Property Prediction: The computational models are used to predict the properties of the resulting iron(II) complexes, such as their stability constants, redox potentials, and spectroscopic signatures.
Through this iterative process of design, evaluation, and refinement, computational chemistry can guide the development of new iron(II) complexes with tailored properties for a wide range of applications.
Environmental and Industrial Chemical Applications of Iron Ii Compounds
Role of Iron(II) Compounds in Water Treatment and Remediation Processes
Iron(II) compounds play a significant role in treating water and remediating contaminated environments, primarily through processes involving flocculation, coagulation, and advanced oxidation.
Flocculation and Coagulation Applications
Ferrous sulfate (B86663) is widely used as a coagulant in water and sewage treatment processes. atamanchemicals.comalfachemic.comnih.govnih.gov In this application, Iron(II) ions react with hydroxide (B78521) ions in water to form insoluble iron(II) hydroxide precipitates. These precipitates can then adsorb or entrap suspended particles, organic matter, and other impurities present in the water. The resulting larger aggregates, or flocs, are heavier and settle out of the water, facilitating their removal through sedimentation or filtration. This process is effective in clarifying water and reducing turbidity.
Advanced Oxidation Processes (e.g., Fenton's Reagent Chemistry)
Iron(II) compounds are central to Fenton's chemistry, an advanced oxidation process used for treating persistent organic pollutants in water. Fenton's reagent typically involves the reaction between an Iron(II) catalyst and hydrogen peroxide (H₂O₂). The Iron(II) ion (Fe²⁺) catalyzes the decomposition of hydrogen peroxide to produce highly reactive hydroxyl radicals (•OH). atamanchemicals.com
The primary reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Hydroxyl radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic contaminants into less harmful substances, such as carbon dioxide and water. Iron(II) sulfate is a common source of Fe²⁺ for Fenton's reagent. atamanchemicals.com The effectiveness of Fenton's process is influenced by factors such as pH, the concentrations of the iron catalyst and hydrogen peroxide, and the nature of the pollutants.
Agricultural and Soil Chemistry Applications of Iron(II) Sulfate
Iron(II) sulfate (FeSO₄), a common Iron(II) compound found in some agricultural products, is valuable in agriculture for managing soil conditions and addressing iron deficiencies in plants. atamanchemicals.comatamanchemicals.com
Soil pH Modification and Nutrient Availability Enhancement
Ferrous sulfate can be used to lower the pH of alkaline soils. When ferrous sulfate is applied to soil, it undergoes oxidation and hydrolysis, producing sulfuric acid and ferric hydroxide. The sulfuric acid helps to decrease soil pH, making essential nutrients, particularly micronutrients like iron, zinc, and manganese, more available for plant uptake. atamanchemicals.com In high pH soils, these nutrients can be present but in forms that are insoluble and unavailable to plants. By acidifying the soil around the plant roots, ferrous sulfate improves the solubility and availability of these vital elements.
Iron Chlorosis Management in Plant Science
Iron chlorosis is a common plant disorder characterized by yellowing of leaves with veins remaining green, caused by insufficient iron uptake or utilization by the plant. atamanchemicals.com Although iron may be abundant in the soil, its availability can be limited, especially in alkaline or calcareous soils. Ferrous sulfate is a widely used treatment for iron chlorosis. atamanchemicals.comatamanchemicals.com It can be applied to the soil or as a foliar spray. When applied to the soil, it helps to acidify the rhizosphere, increasing iron availability. Foliar application provides a direct source of iron that can be absorbed by the leaves, offering a quicker, though sometimes less long-lasting, solution compared to soil application. atamanchemicals.com
Historical Industrial Uses and Artistic Applications (e.g., Iron Gall Ink, Textile Mordants)
Iron(II) compounds, particularly ferrous sulfate (FeSO₄) and, to a lesser extent in historical contexts, ferrous gluconate, have a long history of use in various industrial and artistic applications. These uses predate their modern application in dietary supplements.
Iron Gall Ink
One of the most significant historical applications of ferrous sulfate is its role in the production of iron gall ink. This ink formulation was the standard writing fluid in Europe from the Middle Ages until the 19th century and remained in use well into the 20th century. wikipedia.org The ink is created by mixing iron(II) sulfate with tannic acids, typically extracted from oak galls or other plant sources. wikipedia.orgsarahpeverley.com
The chemical reaction involves the formation of a water-soluble ferrous tannate complex when tannin is mixed with iron sulfate. wikipedia.org This complex allows the ink to penetrate the paper surface, contributing to its permanence and making it difficult to erase. wikipedia.org Upon exposure to air, the iron(II) ions in the ferrous tannate oxidize to iron(III), forming a darker, water-insoluble ferric tannate pigment. wikipedia.org This oxidation process is responsible for the ink's characteristic gradual darkening to a deep purplish-black. wikipedia.org Over centuries, the iron in the ink can catalyze the degradation of the paper or parchment, a process known as "ink corrosion" or "ink burn," which can cause the writing to flake off or eat through the writing surface. sarahpeverley.com
Historical recipes for iron gall ink often involved specific ratios of ingredients like oak galls, copperas (ferrous sulfate), gum arabic (as a binder), and a liquid medium such as water or wine. sarahpeverley.comirongallink.orgyoutube.com For example, a 1571 English recipe suggests mixing oak galls, copperas, and gum arabic with white wine. irongallink.org A U.S. government standard ink formula from 1935 included tannic acid, gallic acid, ferrous sulfate, hydrochloric acid, phenol, and blue dye in distilled water. wikipedia.org
Textile Mordants
Ferrous sulfate has also been historically used in the textile industry as a mordant. wikipedia.orgaffinitychemical.comatamanchemicals.comwikipedia.orgrosemaryandpinesfiberarts.de Mordants are substances, often metal salts, that help bind dyes to textile fibers, improving colorfastness. wikipedia.org Iron mordants, including ferrous sulfate (historically called 'copperas' or 'green vitriol'), were used to achieve various shades, particularly greys and blacks, often in combination with plant tannins. wikipedia.orgwildcolours.co.uk This technique dates back to ancient times, with evidence found in textiles from the Swiss Lake Dwellers (around 3000 BC) and ancient Egypt. wildcolours.co.uk
Ferrous sulfate can "sadden" colors, making them darker or more muted. wikipedia.orgrosemaryandpinesfiberarts.de While effective, iron mordants can contribute to the deterioration of some fabrics over time, a phenomenon referred to as "dye rot." wikipedia.orgrosemaryandpinesfiberarts.de Despite this, iron dyeing techniques, such as those using iron-rich mud and plant tannins, are still practiced in some cultures today, like in the creation of African mud cloth (bogolan). wildcolours.co.uk
In the 18th and 19th centuries, ferrous sulfate was used in specific dyeing processes, such as the "china blue" method for applying indigo (B80030) dye. This process involved using ferrous sulfate baths to reduce indigo to its soluble leuco-indigo form, which could then penetrate the fabric before being reoxidized to the insoluble indigo pigment upon exposure to air. wikipedia.orgnaturalpigments.com
Other Historical and Artistic Uses
Beyond ink and textiles, ferrous sulfate had other historical applications. It was used to blacken leather. wikipedia.orgaffinitychemical.comatamanchemicals.com Woodworkers have historically used ferrous sulfate solutions to stain certain woods, such as maple, giving them a silvery hue or an aged, grey appearance. wikipedia.orgevofinition.ca It was also used in the creation of Harewood, a material used in marquetry and parquetry since the 17th century. wikipedia.orgaffinitychemical.com
Ferrous gluconate, while more commonly associated with modern uses like food additives (specifically for black olives to impart a uniform black color) wikipedia.orgcspinet.orgfoodchem.comcabidigitallibrary.org and pharmaceuticals wikipedia.orgnih.govbritannica.comuniprix.com, has also been noted for its use as a nutrient or dietary supplement in animal feed historically. nih.gov Its color in solution is pH-dependent, ranging from light yellow to brown and green at different pH levels. nih.gov
Data Tables
While detailed historical production data for these specific applications is scarce and often integrated within broader chemical production records, the following table summarizes the key historical uses discussed:
| Compound | Historical Industrial/Artistic Applications |
| Ferrous Sulfate | Iron Gall Ink production, Textile Mordant (dyeing), Leather Blackening, Wood Staining, Harewood production, Photographic Developer (mid-19th century) wikipedia.orgaffinitychemical.comatamanchemicals.comrosemaryandpinesfiberarts.denaturalpigments.comevofinition.caaffinitychemical.com |
| Ferrous Gluconate | Animal Feed Additive, Food Additive (black olives coloring) wikipedia.orgcspinet.orgfoodchem.comcabidigitallibrary.orgnih.gov |
Historical Trajectories in the Chemical Research of Iron Ii Compounds
Early Discoveries and Characterization of Iron(II) Salts (e.g., Green Vitriol)
Iron(II) sulfate (B86663), historically known as green vitriol or copperas, is one of the most well-documented iron(II) salts. wikipedia.org Its history stretches back to ancient times, with uses in manufacturing inks, such as iron gall ink used from the Middle Ages, and as a dye fixative in the textile industry. wikipedia.orgatamankimya.com The name "vitriol" is an archaic term for hydrated sulfate minerals. wikipedia.org The blue-green heptahydrate form (FeSO₄·7H₂O) is the most common and was historically distinguished from copper(II) sulfate ("blue vitriol") and zinc sulfate ("white vitriol"). wikipedia.org
The therapeutic use of iron compounds also has ancient roots. One of the earliest Greek legends mentions the use of iron rust in wine to cure infertility. chemicalbook.com In 1681, Thomas Sydenham prescribed iron for chlorosis, now recognized as iron-deficiency anemia. chemicalbook.com However, it was the French physician Pierre Blaud who, in 1832, reported successfully treating chlorosis with pills containing ferrous sulfate and potassium carbonate, attributing previous failures to underdosing. chemicalbook.com
These early encounters were largely empirical. The systematic characterization of iron(II) salts began with the development of modern chemistry. All iron(II) sulfates dissolve in water to form the aquo complex [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry and is paramagnetic. wikipedia.orgatamankimya.com
Evolution of Synthetic Methods for Iron(II) Compounds
The synthetic methods for preparing iron(II) compounds have evolved from simple, traditional processes to more controlled and sophisticated techniques.
Early Methods: Historically, the preparation of sulfuric acid, or 'oil of vitriol', was achieved by the distillation of green vitriol, a process known for at least 700 years. wikipedia.orgatamankimya.com A straightforward method for producing iron(II) sulfate involves the displacement reaction of metallic iron with a copper(II) sulfate solution. sciencemadness.org Another traditional method is dissolving iron in sulfuric acid. chemicalbook.com
Modern Chemical Synthesis: Modern synthetic chemistry allows for the creation of a wide array of iron(II) compounds with specific properties. These methods offer greater control over purity, particle size, and morphology.
Co-precipitation: This is a common and efficient method for synthesizing iron oxides, including those containing iron(II). It involves the precipitation of Fe²⁺ and Fe³⁺ ions from a solution by adding a base. The size, shape, and composition of the resulting nanoparticles depend on factors like the type of salt used, the ratio of Fe²⁺ to Fe³⁺, pH, and ionic strength. nih.govresearchgate.net
Sonochemical Method: This technique uses ultrasound to induce chemical reactions. It is particularly useful for synthesizing amorphous iron oxide nanoparticles with controlled morphology, as reaction parameters like temperature and sonication time can be finely tuned. mdpi.com
Hydrothermal and Solvothermal Synthesis: These methods involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures. They are employed to produce crystalline iron oxide nanoparticles. researchgate.net
Synthesis of Organic Iron(II) Complexes: Iron(II) gluconate, for example, can be synthesized from sodium gluconate and iron(II) sulfate. The purification process often involves ion exchange resins to remove byproduct ions. researchgate.net The synthesis of other complexes, like iron(II) quinaldate, involves reacting an iron(II) halide with the sodium salt of the organic ligand. nih.gov
The evolution of these methods is summarized in the table below:
| Method | Description | Key Advantages |
| Traditional (e.g., Distillation of Green Vitriol) | Heating hydrated iron(II) sulfate to produce sulfuric acid. | Historical significance. |
| Displacement Reaction | Reacting metallic iron with a solution of a less reactive metal's salt (e.g., copper(II) sulfate). | Simple and straightforward. |
| Co-precipitation | Precipitating iron ions from a solution using a base. | Good control over size and composition of nanoparticles. nih.gov |
| Sonochemical Synthesis | Using ultrasound to drive the chemical reaction. | Effective for producing amorphous nanoparticles with controlled morphology. mdpi.com |
| Hydrothermal/Solvothermal Synthesis | Reactions in heated, pressurized solvents. | Produces crystalline nanoparticles. researchgate.net |
| Organic Ligand Exchange | Reacting an iron(II) salt with the salt of an organic acid (e.g., sodium gluconate). | Allows for the creation of specific iron(II) organic complexes. researchgate.net |
Paradigm Shifts in Understanding Iron(II) Redox Behavior
The understanding of iron's redox behavior, its ability to exist in different oxidation states, primarily Fe(II) and Fe(III), has undergone significant shifts. Iron's unique electrochemical properties make it a vital redox-active cofactor in numerous biological processes. nih.gov
Initially, the focus was on the simple oxidation of Fe(II) to Fe(III) in the presence of air, a reaction that is readily observed when a solution of iron(II) sulfate is left standing. sciencemadness.org This instability of iron(II) compounds unless kept at a low pH was a key early observation. sciencemadness.org
A major paradigm shift came with the recognition of the critical role of Fe(II) redox chemistry in environmental and biological systems. nih.gov Iron is now understood to be a key player in biogeochemical cycles, microbial respiration, and the fate of environmental contaminants. nih.govuiowa.edu
Recent research has focused on the redox reactivity of different forms of Fe(II):
Aqueous Fe(II): The behavior of the simple hydrated ion. nih.gov
Complexed Fe(II): How organic or inorganic ligands alter the redox potential and reactivity of the iron center. nih.gov
Structural Fe(II) in minerals: The role of Fe(II) within the crystal lattice of minerals like magnetite. nih.gov
Sorbed Fe(II): Fe(II) ions adsorbed onto the surfaces of mineral oxides. nih.gov
Another significant advancement is the understanding of iron's role in biological redox sensing. Cells use iron-containing sites (like Fe-S clusters and heme) as switches to control protein activity in response to changes in cellular redox balance. nih.gov The reactivity of the iron center is finely tuned by its coordination within the protein structure, allowing a controlled redox reaction to trigger a biochemical response. nih.gov
The study of complex systems, such as the [4Fe–4S] subcluster in [FeFe] hydrogenases, has revealed intricate redox behaviors, including redox anticooperativity, where the redox state of one metal cluster influences the redox potential of a neighboring one. acs.org
Development of Analytical Techniques for Iron(II) Quantification
The ability to accurately quantify Fe(II) is crucial for research and industrial applications. Analytical methods have evolved from classical wet chemistry techniques to highly sensitive instrumental methods.
Classical Methods:
Titrimetry: Redox titrations are a traditional method for determining the concentration of Fe(II). A common example is the titration of an Fe(II) solution with a standardized solution of a strong oxidizing agent like potassium permanganate (B83412) or potassium dichromate. The endpoint is detected by a color change or potentiometrically. jetir.orgyoutube.com
Gravimetry: In this classical method, the iron is precipitated from a solution as an insoluble compound, which is then filtered, dried, and weighed.
Instrumental Methods:
Spectrophotometry: This is a widely used method based on the formation of a colored complex between Fe(II) and a specific reagent. The intensity of the color, which is proportional to the Fe(II) concentration, is measured using a spectrophotometer. Common complexing agents include 1,10-phenanthroline (B135089), ferrozine (B1204870), and 2,2'-bipyridyl. frontiersin.orgnih.gov
Atomic Absorption Spectrometry (AAS): A highly sensitive technique for determining the total iron concentration in a sample. jetir.org
Chemiluminescence: This method relies on the light-emitting reaction of luminol (B1675438) with an oxidizing agent, which is catalyzed by Fe(II). The intensity of the emitted light is proportional to the Fe(II) concentration, allowing for the determination of trace amounts. frontiersin.orgacs.org
Voltammetry: An electrochemical technique that can be used to measure Fe(II) concentrations in natural waters. frontiersin.org
The following table summarizes some key analytical techniques:
| Technique | Principle | Common Reagents/Setup |
| Redox Titration | Oxidation of Fe(II) to Fe(III) by a standard oxidizing agent. | Potassium permanganate, Potassium dichromate. jetir.orgyoutube.com |
| Spectrophotometry | Formation of a colored complex with Fe(II). | 1,10-phenanthroline, Ferrozine, 2,2'-bipyridyl. frontiersin.org |
| Chemiluminescence | Catalysis of a light-emitting reaction by Fe(II). | Luminol. frontiersin.orgacs.org |
| Voltammetry | Electrochemical measurement of Fe(II). | Stripping voltammetry. frontiersin.org |
Emerging Research Avenues in Iron Ii Coordination and Reactivity Research
Nanomaterials Incorporating Iron(II) for Advanced Functions
The integration of iron(II) into nanomaterials is an active field, aiming to leverage the unique properties of both the iron center and the nanoscale architecture. Iron-containing nanomaterials are being investigated for their catalytic, magnetic, and environmental applications. tandfonline.comnanografi.comrsc.orgazonano.com
Various synthesis methods are employed to create iron-based nanoparticles with controlled size, structure, and surface properties, including wet chemical processes like colloid chemical or sol-gel methods, and dry processes such as vapor deposition. nanografi.comazonano.com Reduction of Fe(II) or Fe(III) salts with sodium borohydride (B1222165) in aqueous media is a common wet chemical route. nanografi.comazonano.com The size and crystal structure of iron oxide nanoparticles, for instance, can be influenced by the synthesis method. dovepress.com Factors such as cation concentration, counter ion presence, and pH play a vital role in controlling the mean size of particles. dovepress.com
Iron nanoparticles, particularly zero-valent iron (NZVI), exhibit high reactivity due to their large surface area, making them valuable for environmental remediation applications like treating contaminated industrial sites and groundwater polluted with chlorinated organic compounds and heavy metals. tandfonline.comrsc.orgazonano.com Iron oxide nanoparticles, such as magnetite (Fe₃O₄), hematite (B75146) (α-Fe₂O₃), and maghemite (γ-Fe₂O₃), also show promise in various applications, including magnetic fluids, MRI, and water purification. dovepress.com
Coordination polymers incorporating iron(II) at the nanoscale are also being developed. These materials, often referred to as nanoscale coordination polymers (NCPs), offer tunable properties based on the choice of metal ion and organic ligand. rsc.orgcsic.es For example, bimetal-phenolic coordination polymer nanoparticles using ferrous sulfate (B86663) as a metal source have been synthesized for potential theranostic applications, demonstrating composition-dependent longitudinal relaxivity and photothermal conversion properties. rsc.org
Research highlights include:
Synthesis of iron nanoparticles via reduction of Fe(II) or Fe(III) salts. nanografi.comazonano.com
Control of nanoparticle size and phase by adjusting synthesis parameters like pH and ionic strength. dovepress.com
Application of iron-containing nanomaterials in environmental remediation for degrading organic contaminants and removing inorganic pollutants. tandfonline.comrsc.org
Development of iron(II)-based coordination polymer nanoparticles for potential biomedical applications. rsc.orgcsic.es
| Synthesis Method (Example) | Iron Source (Example) | Resulting Material Type | Key Feature/Application Highlighted |
| Reduction in aqueous medium | Fe(II) or Fe(III) salt | Iron nanoparticles | Environmental remediation, catalysis, magnetic applications. nanografi.comazonano.com |
| Coprecipitation from aqueous solutions | Fe(II) salt | Spherical iron oxide nanoparticles | Size control by pH and ionic strength. dovepress.com |
| Metal-catechol coordination assembly process | Ferrous sulfate | Bimetal-phenolic NCPs | Tunable relaxivity and photothermal conversion. rsc.org |
Supramolecular Assembly of Iron(II) Complexes
Supramolecular chemistry involving iron(II) complexes focuses on the self-assembly of molecular components into larger, functional architectures through noncovalent interactions, including coordination bonds. mdpi.combham.ac.ukresearchgate.netnih.gov This area is particularly interested in creating materials with novel properties, such as spin crossover (SCO) behavior. mdpi.comresearchgate.netencyclopedia.pubucj.org.ua
Iron(II) mediated SCO supramolecular architectures with N-donor ligands, such as Schiff bases and terpyridine derivatives, have garnered significant attention due to their potential as molecular switches and in memory storage devices. mdpi.comresearchgate.netencyclopedia.pubucj.org.ua These complexes can switch between a high-spin (HS) and a low-spin (LS) state upon external stimuli like temperature, pressure, or light irradiation. encyclopedia.pubucj.org.ua
Research in this area explores the design of ligands that promote cooperative spin transitions, leading to abrupt and hysteretic SCO behavior. mdpi.comencyclopedia.pub Di-nuclear and poly-nuclear iron(II) supramolecular complexes offer advantages due to multiple metal centers that can be covalently bridged, enhancing cooperativity. encyclopedia.pub Examples include di-nuclear iron(II) complexes exhibiting complete spin transition and wide thermal hysteresis loops. encyclopedia.pub
Metallo-supramolecular polymers (MSPs) assembled from iron(II) ions and ligands like bis(terpyridine) unimers are being investigated for electrochromic applications. bohrium.commdpi.com These materials can change color reversibly in response to an electric field, transitioning between the Fe(II) and Fe(III) oxidation states. mdpi.com
Detailed research findings include:
Synthesis of di-nuclear and poly-nuclear iron(II) supramolecular complexes with tunable SCO properties. mdpi.comencyclopedia.pub
Observation of hysteretic spin crossover in certain di-nuclear iron(II) complexes, indicating strong cooperativity. encyclopedia.pub
Development of iron(II)-based metallo-supramolecular polymers for electrochromic devices, demonstrating high optical contrast and coloration efficiency. mdpi.com
Studies on the interaction of iron(II) metallosupramolecular cylinders with DNA, showing DNA unwinding and sequence preference. bham.ac.uknih.gov
| Supramolecular Architecture Type (Example) | Iron(II) Ligand (Example) | Key Property/Application Studied | Relevant Finding (Example) |
| Discrete complexes / Cages | Schiff bases, Pyrazoles | Spin Crossover (SCO) | Hysteretic SCO observed in di-nuclear complexes. mdpi.comencyclopedia.pub |
| Metallo-supramolecular Polymers (MSPs) | Bis(terpyridine) unimers | Electrochromism | High optical contrast and coloration efficiency. mdpi.com |
| Metallosupramolecular Cylinders | Bidentate ligands | DNA binding and interaction | DNA unwinding and sequence preference observed. bham.ac.uknih.gov |
Exploration of Iron(II) in Sustainable Chemical Processes
Iron's abundance, low cost, and relatively low toxicity compared to noble metals position iron(II) complexes as promising catalysts for sustainable chemical processes. catalysis.blogcatalysis.blogmdpi.comencyclopedia.pubresearchgate.net Research is focused on developing iron-catalyzed reactions that are more environmentally benign and energy-efficient. catalysis.blogcatalysis.blogmdpi.comumsl.edu
Iron catalysts are being explored for a wide range of transformations, including oxidation reactions, C-C bond formation, hydrogenation, and reduction reactions. encyclopedia.pubumsl.edumdpi.com They are seen as alternatives to traditional catalysts based on expensive and toxic noble metals like palladium and platinum. mdpi.comresearchgate.net
Specific areas of investigation include the use of iron(II) in:
Oxidation reactions using environmentally friendly oxidants like dioxygen (O₂) or hydrogen peroxide (H₂O₂). encyclopedia.pubmdpi.com
Catalytic asymmetric reactions by designing iron complexes with chiral ligands. acs.org
Atom transfer radical polymerization (ATRP) as an environmentally friendly alternative to copper catalysts. encyclopedia.pubmdpi.com
Cycloaddition reactions of alkenes and dienes for upgrading bioderived hydrocarbons. princeton.edu
The advantages of using iron in catalysis include its Earth-abundance, environmental benignity, and cost-effectiveness. catalysis.blog Iron catalysts can also be recycled and regenerated, further enhancing their sustainability. catalysis.blog
Data on catalytic performance of iron(II) complexes:
Iron complexes with α-iminopyridine ligands have been used as catalyst precursors in oxidation reactions of activated methylene (B1212753) groups and secondary alcohols, achieving yields between 21% and 91%. umsl.edu
Iron-catalyzed Kumada cross-coupling reactions using environmentally benign iron salts and urea (B33335) ligands have shown high selectivity. researchgate.net
| Catalytic Process (Example) | Iron(II) Catalyst Type (Example) | Reaction Type | Example Outcome/Yield |
| Oxidation of alcohols | Fe(II) complex with α-iminopyridine | Oxidation | Yields of corresponding ketones: 21-91%. umsl.edu |
| C(sp²)-C(sp³) Kumada cross-coupling | Iron salts with urea ligands | C-C bond formation | High selectivity achieved. researchgate.net |
| Asymmetric hydrogenation of alkenes | Fe(II) complexes with chiral ligands | Hydrogenation (asymmetric) | Development of active catalysts is ongoing. acs.org |
| Cycloaddition of alkenes and dienes | Iron catalysts with redox-active ligands | C-C bond formation (cycloaddition) | Pathways to upgrade bioderived hydrocarbons. princeton.edu |
Fundamental Studies on Iron(II) in Extreme Environments
Understanding the behavior of iron, including iron(II), under extreme conditions of high pressure and temperature is crucial for fields like geochemistry, planetary science, and materials science. llnl.govpatsnap.comaps.orgesrf.fr Iron is a primary component of Earth's core, and its properties under these conditions have implications for understanding Earth's evolution and internal dynamics. llnl.govaps.org
Research utilizes techniques such as laser shock compression, X-ray diffraction, and synchrotron Mössbauer spectroscopy to study iron's structural and electronic transformations at pressures up to hundreds of gigapascals and temperatures reaching thousands of Kelvin. llnl.govaps.orgesrf.frprozesswaerme.net
Studies have revealed that iron undergoes phase transitions under high pressure, such as the transition from a body-centered cubic (bcc) to a hexagonal close-packed (hcp) crystal structure. llnl.govaps.org The melting behavior of iron at ultra-high pressures and temperatures is also investigated, providing insights into the state of iron in planetary cores. llnl.govaps.orgprozesswaerme.net
In geochemistry, the behavior of iron in extreme environments, such as anoxic and Fe(II)-rich waters, is studied to understand its role in ancient oceans and the formation of banded iron formations (BIFs). unifi.itfrontiersin.orgresearchgate.net Microbial iron cycling under various environmental conditions, including those with changing redox potentials, is also an active area of research. frontiersin.orgutoronto.caresearchgate.net
Key findings include:
Observation of phase transitions in iron under high pressure, including the bcc to hcp transition. llnl.govaps.org
Experimental determination of the electrical resistance of liquid iron at pressures and temperatures relevant to Earth's core. prozesswaerme.net
Studies on the chemical instability of iron(III) oxides at high pressures and temperatures, leading to the formation of novel iron oxides. esrf.fr
Investigation of microbial Fe(II) oxidation in simulated ancient ocean conditions, suggesting chemical oxidation by photosynthetically produced oxygen. frontiersin.org
| Extreme Condition Parameter (Example) | Technique Used (Example) | Property/Behavior Studied (Example) | Key Observation (Example) |
| High Pressure (up to 275 GPa) | Laser shock compression, X-ray diffraction | Crystal structure, phase transitions | Transition from bcc to hcp structure in iron. llnl.govaps.org |
| High Pressure (up to 135 GPa) & Temp (up to 6680 K) | Diamond anvil cell, Laser heating | Electrical resistance of liquid iron | Resistivity shows limited dependence on temperature at high pressure. prozesswaerme.net |
| High Pressure (>60 GPa) & Temp (>2500 K) | Single-crystal X-ray diffraction | Chemical stability of iron oxides | Decomposition of Fe₂O₃ to novel Fe₅O₇. esrf.fr |
| Anoxic, Fe(II)-rich water | Cell suspension experiments | Microbial Fe(II) oxidation | Oxidation likely occurs via chemical reaction with O₂. frontiersin.org |
Compound Names and PubChem CIDs
Q & A
Q. What ethical frameworks apply to this compound research involving animal models or human-derived cells?
- Methodological Answer : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines. Document consent procedures for donor-derived samples and address biosafety risks (e.g., viral contamination) in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
